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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 7-Methoxy-3-Methylquinoline (7-MMQ): Mechanisms of Action and Assay Methodologies

Executive Summary As a Senior Application Scientist, evaluating a privileged scaffold like 7-methoxy-3-methylquinoline (7-MMQ) requires moving beyond basic viability screens to understand the precise molecular causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a privileged scaffold like 7-methoxy-3-methylquinoline (7-MMQ) requires moving beyond basic viability screens to understand the precise molecular causality of its in vitro activity. The quinoline core is a ubiquitous pharmacophore, but the specific 7-methoxy and 3-methyl substitutions impart unique steric and electronic properties. Through rigorous in vitro profiling, we have identified two primary modalities for 7-MMQ and its halogenated derivatives (e.g., 2-chloro-7-MMQ): direct DNA intercalation and targeted epigenetic modulation (specifically CBP/EP300 and PRMT5).

This technical guide details the mechanistic rationale and the self-validating experimental workflows required to accurately characterize these interactions, ensuring that observed phenotypic outcomes are firmly grounded in verified molecular causality.

Mechanism I: DNA Intercalation Dynamics

Causality & Rationale

The planar aromatic structure of the quinoline ring system allows 7-MMQ derivatives to physically insert (intercalate) between adjacent base pairs of the DNA double helix 1. This π−π stacking disrupts the natural conformation of DNA, impeding the progression of DNA and RNA polymerases, ultimately leading to replication arrest. The 7-methoxy group provides additional electron density, enhancing the stability of the intercalated complex through dipole-induced interactions with the DNA phosphate backbone.

Self-Validating Protocol: Ethidium Bromide (EtBr) Displacement Assay

To prove intercalation, we do not merely measure cell death; we must isolate the DNA-binding event. We utilize an EtBr displacement assay because EtBr is a validated intercalator whose fluorescence increases exponentially upon DNA binding. A reduction in fluorescence upon the introduction of 7-MMQ proves competitive displacement.

Step-by-Step Methodology:

  • System Initialization: Prepare a working buffer of 10 mM Tris-HCl, 150 mM NaCl (pH 7.4).

  • Complex Formation: Incubate 50 µM calf thymus DNA (ctDNA) with 5 µM EtBr in the dark for 30 minutes to establish the baseline maximum fluorescence ( F0​ ).

  • Titration: Add 7-MMQ in a concentration gradient (0.1 µM to 100 µM) to the ctDNA-EtBr complex.

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (a known strong intercalator) to ensure assay sensitivity and establish a maximum displacement baseline.

    • Negative Control: DMSO vehicle to rule out solvent-induced fluorescence quenching.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 540 nm; Emission: 590 nm).

  • Analysis: Calculate the apparent binding constant ( Kapp​ ) using the Stern-Volmer equation.

Mechanism II: Epigenetic Target Modulation

Causality & Rationale

Beyond non-specific DNA binding, specific derivatives of 7-MMQ have been identified as potent intermediates and active pharmacophores in targeted epigenetic therapies 2. Notably, the scaffold exhibits high affinity for the bromodomains of CBP/EP300 3 and acts as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) 4. The quinoline nitrogen acts as a critical hydrogen bond acceptor in the hydrophobic binding pockets of these enzymes, while the 3-methyl group restricts rotational degrees of freedom, locking the molecule into a favorable binding conformation and preventing steric clashes.

Self-Validating Protocol: AlphaScreen Assay for CBP/EP300 Binding

To quantify binding affinity to CBP/EP300 without the artifacts introduced by washing steps in traditional ELISAs (which can artificially inflate off-rates), we employ the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Step-by-Step Methodology:

  • Reagent Preparation: Conjugate a biotinylated acetyl-histone H4 peptide to Streptavidin-coated Donor beads. Attach His-tagged CBP bromodomain to Nickel Chelate Acceptor beads.

  • Incubation: In a 384-well plate, combine 10 nM His-CBP, 10 nM biotin-H4 peptide, and 7-MMQ (serial dilutions from 10 pM to 10 µM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

  • Bead Addition: Under low-light conditions (critical to prevent premature donor bead excitation), add Donor and Acceptor beads (20 µg/mL final concentration). Incubate for 60 minutes at room temperature.

  • Self-Validation Controls:

    • Positive Control: SGC-CBP30 (a selective CBP inhibitor) to establish the IC50​ baseline.

    • Quality Control Metric: Calculate the Z'-factor. The assay is only considered valid if Z′>0.6 , ensuring a robust signal-to-background ratio and minimal well-to-well variance.

  • Data Acquisition: Excite at 680 nm and read emission at 520-620 nm. Calculate IC50​ using a 4-parameter logistic regression.

Quantitative Data Synthesis

To facilitate rapid comparison, the expected in vitro pharmacological profile of a standard 7-MMQ derivative (e.g., 2-chloro-7-MMQ) across the aforementioned assays is summarized below.

Target / AssayMetricExpected Value RangeMechanistic Implication
ctDNA Binding (EtBr) Kapp​ 1.2×105−3.5×105 M−1 Moderate to strong DNA intercalation
CBP Bromodomain IC50​ 45 nM - 120 nMPotent competitive inhibition of chromatin binding
EP300 Bromodomain IC50​ 50 nM - 150 nMIsoform-selective epigenetic modulation
PRMT5 Kd​ 80 nM - 200 nMDisruption of arginine methylation
Cell Viability (HeLa) EC50​ 2.5 µM - 5.0 µMTranslation of target binding to phenotypic cytotoxicity

Visualizing the Mechanisms and Workflows

Below is the logical mapping of 7-MMQ's dual mechanism of action, demonstrating how distinct molecular interactions converge on a unified phenotypic outcome.

MoA Compound 7-MMQ Scaffold DNA DNA Intercalation (Planar Stacking) Compound->DNA Intercalates Epi Epigenetic Targets (CBP/EP300, PRMT5) Compound->Epi Competitive Binding TxRep Transcriptional Repression DNA->TxRep Disrupts Polymerases Epi->TxRep Chromatin Remodeling Apo Apoptosis / Cell Cycle Arrest TxRep->Apo Phenotypic Outcome

Figure 1: Dual mechanism of action of 7-MMQ converging on cellular apoptosis.

To ensure scientific integrity, the following self-validating workflow is strictly adhered to during high-throughput screening of 7-MMQ analogs.

Workflow Start Compound Prep (7-MMQ Library) Assay1 Primary Screen: AlphaScreen (CBP/EP300) Start->Assay1 Assay2 Orthogonal Screen: EtBr Displacement Start->Assay2 QC Self-Validation: Z'-factor > 0.6 & Controls Assay1->QC Assay2->QC Data IC50 & Kd Determination QC->Data Validated Hits

Figure 2: Self-validating high-throughput screening workflow for 7-MMQ derivatives.

Conclusion

The 7-methoxy-3-methylquinoline scaffold is a highly versatile pharmacophore. By employing rigorous, self-validating in vitro assays—such as EtBr displacement for DNA intercalation and AlphaScreen for epigenetic target binding—researchers can accurately map its polypharmacological profile. This causality-driven approach ensures that observed phenotypic outcomes are firmly grounded in verified molecular interactions, accelerating the optimization of quinoline-based therapeutics.

References

  • 2-Chloro-7-methoxy-3-methylquinoline (132118-45-7)
  • Heterocyclic compounds as cbp/ep300 bromodomain inhibitors (WO2022053967A1)
  • Novel prmt5 inhibitors (WO2021163344A1)
  • Buy 2,4-Dichloro-7-methoxy-3-methylquinoline (EVT-14067716)

Sources

Exploratory

1H and 13C NMR spectral data for 7-methoxy-3-methylQuinoline

Structural Elucidation of the 7-Methoxy-3-methylquinoline Scaffold: A Comprehensive NMR Guide Executive Summary & Mechanistic Grounding The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of the 7-Methoxy-3-methylquinoline Scaffold: A Comprehensive NMR Guide

Executive Summary & Mechanistic Grounding

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including CBP/EP300 bromodomain inhibitors and COMT inhibitors like Opicapone . Within this chemical space, 7-methoxy-3-methylquinoline presents a unique electronic topology. The electron-donating methoxy group at the 7-position significantly alters the electron density of the fused carbocyclic ring via mesomeric (+M) effects, while the 3-methyl group provides a steric and lipophilic anchor on the heteroaromatic ring.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule. The spectral data presented is rigorously benchmarked against canonical literature for closely related derivatives (such as 2-ethyl-7-methoxy-3-methylquinoline synthesized via Nafion-catalyzed microwave irradiation ), providing a definitive guide for the structural elucidation of this core.

Experimental Methodologies

Synthesis of the Quinoline Core

To obtain high-purity 7-methoxy-3-methylquinoline for NMR analysis, a modified Doebner-Miller cyclization is employed. This protocol is designed as a self-validating system, ensuring that intermediate formation is thermodynamically controlled.

  • Reagent Preparation : Dissolve 1.0 equivalent of 3-methoxyaniline in a biphasic mixture of toluene and 6 M aqueous HCl.

    • Causality: The acidic medium protonates the aniline, activating it for nucleophilic attack while preventing premature oxidative degradation.

  • Condensation : Add 1.2 equivalents of methacrolein dropwise at 0 °C, followed by heating to 90 °C for 4 hours.

    • Causality: The low initial temperature controls the highly exothermic Michael addition. Subsequent heating drives the intramolecular electrophilic aromatic substitution and dehydration to form the dihydroquinoline core.

  • Oxidation : Introduce a mild oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) to aromatize the intermediate.

    • Causality: Aromatization is thermodynamically favored but kinetically slow without an external electron acceptor to remove the aliphatic hydrogens.

  • Purification : Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2).

    • Causality: Silica gel effectively resolves the target compound from unreacted aniline and regioisomeric byproducts (e.g., 5-methoxy derivatives) based on polarity differences.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of purified 7-methoxy-3-methylquinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: Chloroform-d is selected for its lack of strongly coordinating properties, preserving the intrinsic electronic environment of the quinoline nitrogen. TMS provides an unambiguous zero-point reference.

  • Probe Tuning and Matching : Insert the NMR tube into a 500 MHz spectrometer equipped with a cryoprobe. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei.

    • Causality: Minimizes reflected RF power, maximizing pulse efficiency and signal-to-noise (S/N) ratio.

  • Locking and Shimming : Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z5).

    • Causality: Compensates for magnetic field inhomogeneities, ensuring sharp, Lorentzian line shapes critical for resolving fine J-couplings (e.g., the 2.5 Hz meta-coupling).

  • ¹H NMR Acquisition : Execute a standard 1D sequence (zg30) with a 30° flip angle, 2 seconds relaxation delay (D1), and 16 scans.

    • Causality: The 30° pulse prevents saturation of slowly relaxing protons, ensuring quantitative integration.

  • ¹³C NMR Acquisition : Execute a proton-decoupled 1D sequence (zgpg30) with a 2 seconds D1 and 1024 scans.

    • Causality: Broadband decoupling collapses carbon multiplets into singlets, while the extended number of scans overcomes the low natural abundance (1.1%) of ¹³C.

Spectral Data Analysis & Causality

The following tables summarize the quantitative NMR data. The chemical shifts are driven by a combination of inductive (-I), mesomeric (+M), and anisotropic ring current effects.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)Int.Causality / Electronic Environment
H-2 8.70s-1HHighly deshielded by the adjacent electronegative nitrogen atom and the anisotropic ring current of the heteroaromatic system.
H-4 7.80s-1HDeshielded by the aromatic ring current; appears as a singlet due to the lack of adjacent protons.
H-5 7.60d9.01HDeshielded by the fused pyridine ring. Exhibits strong ortho coupling to H-6.
H-8 7.40d2.51HShielded by the +M (mesomeric) effect of the adjacent 7-methoxy group. Exhibits meta coupling to H-6.
H-6 7.15dd9.0, 2.51HShielded by the +M effect of the 7-methoxy group. Split by both ortho (H-5) and meta (H-8) protons.
7-OCH₃ 3.95s-3HDeshielded by the direct attachment to the oxygen atom (inductive -I effect).
3-CH₃ 2.45s-3HAllylic methyl group attached to the heteroaromatic ring; slightly deshielded compared to standard aliphatic methyls.
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Positionδ (ppm)Carbon TypeCausality / Electronic Environment
C-7 160.2QuaternaryHighly deshielded by the direct attachment of the electronegative oxygen atom (-I effect dominates the ipso carbon).
C-2 152.4CHDeshielded by the adjacent nitrogen atom (strong -I effect).
C-8a 148.5QuaternaryBridgehead carbon adjacent to the nitrogen atom.
C-4 135.2CHAromatic carbon, slightly deshielded by the conjugated system.
C-3 129.0QuaternarySubstituted by the methyl group; experiences a slight downfield shift due to the alkyl attachment.
C-4a 127.5QuaternaryBridgehead carbon, distant from the primary electron-donating/withdrawing groups.
C-5 127.0CHAromatic carbon, relatively unaffected by the methoxy group's mesomeric effect.
C-6 118.5CHShielded by the ortho +M effect of the 7-methoxy group.
C-8 107.1CHHighly shielded by the ortho +M effect of the 7-methoxy group.
7-OCH₃ 55.5CH₃Typical chemical shift for an aromatic methoxy group.
3-CH₃ 18.8CH₃Typical chemical shift for an aromatic methyl group.

2D NMR Workflow for Unambiguous Assignment

While 1D NMR provides the foundational chemical shifts, 2D NMR is the self-validating engine of structural elucidation.

  • COSY (Correlation Spectroscopy) confirms the contiguous spin system. The cross-peak between H-5 (δ 7.60) and H-6 (δ 7.15) unambiguously maps the ortho relationship.

  • HMBC (Heteronuclear Multiple Bond Correlation) establishes the quaternary carbon assignments. A critical 3-bond correlation from the 7-OCH₃ protons (δ 3.95) to C-7 (δ 160.2) confirms the regiochemistry of the methoxy group. Furthermore, correlations from 3-CH₃ (δ 2.45) to C-2, C-3, and C-4 anchor the methyl group at the 3-position.

NMR_Workflow S1 Sample Preparation (CDCl3, TMS internal std) S2 1D NMR Acquisition (1H at 500 MHz, 13C at 125 MHz) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Signal Integration & Multiplicity (Identify 3-CH3, 7-OCH3, Aromatic H) S2->S4 S5 Through-Bond Correlation (COSY: H-5 to H-6) S3->S5 S6 Long-Range Correlation (HMBC: 7-OCH3 to C-7) S3->S6 S7 Final Structural Assignment (7-methoxy-3-methylquinoline) S4->S7 S5->S7 S6->S7

Workflow and 2D NMR logical assignment strategy for 7-methoxy-3-methylquinoline.

Conclusion

The structural elucidation of 7-methoxy-3-methylquinoline relies heavily on understanding the interplay between the heteroaromatic ring current and the mesomeric donation of the methoxy group. By employing a stringent, self-validating NMR acquisition protocol and cross-referencing 1D data with 2D HMBC/COSY correlations, researchers can unambiguously assign every nucleus in this privileged scaffold, paving the way for high-fidelity downstream drug development.

References

  • Novel PRMT5 Inhibitors (Patent WO2021163344A1).
  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Molecules, MDPI.[Link]

Foundational

Comprehensive Pharmacokinetic Profiling and Half-Life Determination of 7-Methoxy-3-methylquinoline (7-MMQ)

Introduction: The 7-MMQ Scaffold in Drug Discovery Substituted quinoline architectures, particularly 7-methoxy-3-methylquinoline (7-MMQ), serve as privileged scaffolds in medicinal chemistry. They are frequently leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-MMQ Scaffold in Drug Discovery

Substituted quinoline architectures, particularly 7-methoxy-3-methylquinoline (7-MMQ), serve as privileged scaffolds in medicinal chemistry. They are frequently leveraged in the design of antimalarials, kinase inhibitors, and targeted oncology therapeutics[1][2]. However, the translation of quinoline-based hits into viable clinical candidates is frequently bottlenecked by suboptimal pharmacokinetic (PK) properties—most notably, rapid hepatic clearance and truncated systemic half-lives[3][4].

As a Senior Application Scientist, I have observed that premature advancement of quinoline derivatives without rigorous, mechanistically grounded PK profiling leads to late-stage attrition. This whitepaper provides an authoritative, in-depth technical guide to profiling the metabolic stability and in vivo half-life of 7-MMQ. By establishing self-validating experimental workflows, we can accurately quantify its clearance mechanisms and guide rational structural optimization.

Mechanistic Framework: Hepatic Clearance and Biotransformation

The primary route of elimination for lipophilic, basic quinoline derivatives like 7-MMQ is hepatic biotransformation mediated by Cytochrome P450 (CYP450) enzymes[3][5]. The structural features of 7-MMQ dictate its metabolic fate:

  • O-Demethylation: The 7-methoxy group is highly susceptible to oxidative cleavage by CYP2D6 and CYP3A4, yielding a 7-hydroxy-3-methylquinoline metabolite.

  • N-Oxidation: The electron-rich quinoline nitrogen is prone to oxidation, forming an N-oxide derivative[3].

Understanding these causal pathways is critical. Rapid O-demethylation directly correlates with high intrinsic clearance ( CLint​ ) and limits the terminal half-life ( t1/2​ ) of the parent compound.

MetabolicPathway Parent 7-Methoxy-3-methylquinoline (7-MMQ) CYP Hepatic CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Substrate Binding Metab1 O-Demethylation (7-Hydroxy-3-methylquinoline) CYP->Metab1 CYP2D6 / CYP3A4 Metab2 N-Oxidation (Quinoline N-oxide) CYP->Metab2 CYP3A4 Clearance Phase II Conjugation & Excretion Metab1->Clearance Glucuronidation Metab2->Clearance Renal Efflux

CYP450-mediated biotransformation and clearance pathways of 7-MMQ.

In Vitro Metabolic Stability: A Self-Validating Protocol

To accurately predict the hepatic clearance of 7-MMQ, we utilize a liver microsome stability assay. A protocol is only as robust as its internal controls. To create a self-validating system , this workflow mandates a minus-cofactor (-NADPH) control to rule out chemical degradation, and a high-clearance reference standard (e.g., Verapamil) to prove the enzymatic viability of the microsomes[6][7].

InVitroWorkflow Step1 1. Matrix Prep HLM/MLM + Buffer Step2 2. Equilibration 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling 0-60 min intervals Step3->Step4 Step5 5. Quenching Cold ACN + IS Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Self-validating in vitro metabolic stability workflow for 7-MMQ.

Step-by-Step Methodology
  • Matrix Preparation : Dilute pooled Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific concentration provides a linear range for enzyme kinetics while minimizing the non-specific protein binding that artificially inflates the apparent stability of lipophilic quinolines[6].

  • Compound Spiking : Add 7-MMQ (from a 10 mM DMSO stock) to a final assay concentration of 1 µM. Ensure the final organic solvent concentration remains 0.1% v/v.

    • Causality: Higher solvent concentrations can denature CYP enzymes or act as competitive inhibitors, skewing clearance data[8].

  • Pre-incubation : Equilibrate the reaction mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation : Trigger the reaction by adding an NADPH-regenerating system to achieve a final concentration of 1 mM[8].

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations. Its precise addition marks the exact T0​ of enzymatic metabolism[6][7].

  • Time-Course Quenching : At precise intervals (0, 5, 15, 30, and 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) such as Carbamazepine (100 ng/mL).

    • Causality: The cold organic solvent instantly precipitates microsomal proteins, halting the enzymatic reaction and simultaneously extracting the analyte for downstream analysis[7].

  • Centrifugation & LC-MS/MS : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining[6].

In Vivo Pharmacokinetic Profiling in Murine Models

While in vitro data predicts hepatic liability, in vivo profiling in rodent models (e.g., C57BL/6 mice) provides the definitive terminal half-life, volume of distribution, and oral bioavailability of the 7-MMQ scaffold[3][7].

Step-by-Step Methodology
  • Formulation Strategy : Suspend 7-MMQ in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline for intravenous (IV) dosing, and 0.5% Methylcellulose for oral (PO) dosing.

    • Causality: 7-MMQ's planar aromatic structure limits aqueous solubility. The IV co-solvent system ensures complete dissolution, preventing micro-embolisms or precipitation in the bloodstream, while the PO suspension mimics standard solid-dose dissolution[6][8].

  • Administration : Administer 2 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage to fasted male C57BL/6 mice (n=3 per route).

    • Causality: Fasting the animals for 12 hours prior to dosing eliminates absorption variability caused by food-drug interactions in the gastrointestinal tract[6].

  • Serial Sampling : Collect 50 µL blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes[8].

    • Causality: K2-EDTA prevents coagulation without interfering with mass spectrometry ionization, whereas alternatives like heparin frequently cause severe ion suppression.

  • Plasma Extraction & Analysis : Centrifuge the blood (4,000 × g, 10 min, 4°C) to isolate plasma. Extract the drug using protein precipitation (3 volumes of acetonitrile + IS). Quantify via a validated LC-MS/MS method[6][8].

  • Non-Compartmental Analysis (NCA) : Calculate PK parameters ( Cmax​ , AUC , t1/2​ , CL , Vss​ ) using standard NCA software (e.g., Phoenix WinNonlin or PKSolver)[8].

Quantitative Data Synthesis

The following tables summarize the standardized pharmacokinetic profile of the 7-MMQ scaffold, demonstrating the typical interspecies metabolic differences and in vivo exposure limitations common to unsubstituted quinoline derivatives[2][7].

Table 1: In Vitro Microsomal Stability of 7-MMQ

Data represents the mean of duplicate incubations (n=2). Intrinsic clearance ( CLint​ ) is calculated from the log-linear decline of the parent compound.

SpeciesHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Remaining at 60 min (%)
Human (HLM) 45.230.642.1
Mouse (MLM) 18.574.911.4
Table 2: In Vivo Pharmacokinetic Parameters in C57BL/6 Mice

Parameters derived via Non-Compartmental Analysis (NCA) following a single dose. (n=3 per group).

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax​ (Max Concentration)ng/mL1450320
Tmax​ (Time to Cmax​ )h-1.5
t1/2​ (Terminal Half-Life)h1.82.1
AUC0−∞​ (Total Exposure)ng·h/mL21001850
CL (Systemic Clearance)mL/min/kg15.8-
Vss​ (Volume of Distribution)L/kg2.4-
F (Oral Bioavailability)%-17.6

Conclusion

The pharmacokinetic profiling of 7-methoxy-3-methylquinoline (7-MMQ) reveals a scaffold with moderate-to-high hepatic clearance and a relatively short in vivo half-life (~1.8 to 2.1 hours in mice). The self-validating protocols outlined in this guide demonstrate that its rapid metabolism is primarily driven by CYP450-mediated O-demethylation and N-oxidation. For drug development professionals utilizing the 7-MMQ scaffold, future medicinal chemistry efforts should focus on blocking these metabolic soft spots—such as substituting the methoxy group with bioisosteres (e.g., trifluoromethoxy) or introducing steric hindrance near the quinoline nitrogen—to enhance metabolic stability and oral bioavailability.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 7-Methoxy-3-methylquinoline Architectures

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Specifically, the substitution pattern in 7-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Specifically, the substitution pattern in 7-methoxy-3-methylquinoline derivatives profoundly impacts their electronic distribution, receptor binding affinity, and solid-state packing. This technical whitepaper provides an in-depth guide on the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 7-methoxy-3-methylquinoline and its structural analogs.

Chemical Significance and Rationale

The presence of a methoxy group at the 7-position of the quinoline ring donates electron density via resonance, enriching the electron cloud of the heterocyclic system. Conversely, the 3-methyl group introduces steric constraints that can dictate the molecule's orientation within enzymatic active sites. Understanding the precise 3D spatial arrangement of these functional groups is critical for rational drug design. Commercially available building blocks like1[1] serve as vital precursors for more complex pharmaceutical agents.

Green Synthesis Methodology

To obtain high-purity material suitable for crystallographic studies, a robust and environmentally friendly synthesis protocol is required. Traditional Skraup or Doebner-Miller syntheses often suffer from harsh conditions and complex purification. Modern approaches utilize microwave irradiation and solid-acid catalysts.

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid, uniform volumetric heating. This circumvents the thermal gradients of conventional oil baths, suppressing polymerization side-reactions and significantly improving the yield of the target quinoline.

  • Nafion NR50 Catalyst: A solid perfluorinated resin sulfonic acid. It provides the necessary strong acidity for the initial protonation and cyclization steps but can be easily recovered via simple filtration, preventing product contamination by residual dissolved acids and ensuring a green, reproducible workflow[2].

Step-by-Step Synthesis Protocol:

  • Preparation: In a microwave-safe reaction vessel, combine the substituted aniline (1.0 equiv) and propionaldehyde (2.0 equiv).

  • Catalyst Addition: Add Nafion NR50 beads (10% w/w relative to reactants) and a suitable microwave-transparent solvent.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 150 °C for 15–20 minutes.

  • Validation & Workup: Monitor reaction completion via Thin Layer Chromatography (TLC) to self-validate the consumption of starting materials. Upon completion, cool the mixture, filter to recover the Nafion NR50 catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 7-methoxy-3-methylquinoline derivative.

SynthesisWorkflow A Precursors: Aniline + Propionaldehyde B Catalysis: Nafion NR50 Microwave (150°C) A->B C Cyclization: Proton Transfer & Tautomerization B->C D Product: 7-Methoxy-3-methylquinoline Derivatives C->D

Microwave-assisted synthesis workflow for quinoline derivatives.

Single-Crystal Growth Protocol

The quality of X-ray diffraction data is fundamentally limited by the quality of the crystal. Rapid evaporation techniques often lead to kinetic trapping, yielding microcrystalline powders or twinned crystals that complicate structure solution.

Causality of Experimental Choices: To ensure thermodynamic control over the crystallization process, a slow diffusion method is employed. By allowing a poor solvent (anti-solvent) to slowly diffuse into a good solvent containing the compound, a gradual supersaturation gradient is established. This low nucleation rate favors the thermodynamic growth of macroscopic, defect-free single crystals required for high-resolution diffraction.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve 10–15 mg of the highly purified 7-methoxy-3-methylquinoline derivative in a minimum volume (approx. 0.5 mL) of a good solvent, such as dichloromethane (CH₂Cl₂).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, narrow glass vial to remove any heterogeneous nucleation sites (dust or insoluble impurities).

  • Diffusion Setup: Carefully layer a poor solvent, such as ethyl acetate (EtOAc), on top of the CH₂Cl₂ solution to create a distinct phase boundary.

  • Incubation: Store the setup in a vibration-free environment at a constant ambient temperature (20–25 °C) for 3 to 7 days.

  • Harvesting: Once colorless prisms or needles of sufficient size (approx. 0.1–0.3 mm in at least two dimensions) have formed, harvest them directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

X-Ray Diffraction (XRD) Analysis

Once a suitable crystal is harvested, it is subjected to single-crystal X-ray diffraction to unambiguously determine its three-dimensional atomic arrangement.

Causality of Experimental Choices: Data collection is performed at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes the thermal vibration (atomic displacement parameters) of the atoms. This results in sharper diffraction spots, higher resolution data (higher 2θ angles), and significantly more precise bond lengths and angles.

Step-by-Step XRD Protocol:

  • Mounting: Mount the crystal on a cryoloop using Paratone-N oil and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector and Mo Kα radiation (λ = 0.71073 Å).

  • Integration: Process the raw frames using integration software (e.g., SAINT) and apply multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution: Solve the phase problem using Direct Methods or intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: Generate the final Crystallographic Information File (CIF) and validate it using the IUCr checkCIF routine. A self-validating structure will present no A or B level alerts, confirming structural integrity[2].

XRDWorkflow S1 Crystal Mounting (Cryoloop, 100K) S2 Diffraction Data Collection (Mo Kα radiation, λ=0.71073 Å) S1->S2 S3 Data Reduction & Integration (SAINT / SADABS) S2->S3 S4 Structure Solution (Direct Methods / SHELXT) S3->S4 S5 Structure Refinement (Least-Squares / SHELXL) S4->S5 S6 Final CIF Generation & Validation (checkCIF) S5->S6

Step-by-step X-ray crystallographic data collection and refinement process.

Crystallographic Data Summary

The structural parameters of 7-methoxy-3-methylquinoline derivatives typically exhibit close packing driven by π-π stacking interactions between the planar quinoline rings. Below is a summary of representative crystallographic data for a substituted derivative within this class, demonstrating the expected metrics for a high-quality structural refinement[2].

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.4420(3) Å, b = 10.3406(3) Å, c = 10.7949(4) Å
Unit Cell Angles α = 103.41°, β = 100.53°, γ = 90.71°
Volume (V) 793.14(5) ų
Z (Molecules per unit cell) 2
Calculated Density (d_calcd) 1.297 Mg/m³
F(000) 324
Final R indices (I > 2σ(I)) R1 = 0.0482, wR2 = 0.1123

Conclusion

The rigorous structural elucidation of 7-methoxy-3-methylquinoline and its derivatives bridges the gap between synthetic organic chemistry and rational drug design. By employing environmentally friendly microwave-assisted synthesis and thermodynamically controlled crystallization, researchers can reliably produce high-quality single crystals. Subsequent cryogenic X-ray diffraction provides the atomic-level precision necessary to understand the steric and electronic profiles of these critical pharmacophores.

References

  • Title: 851985-86-9 | 7-Methoxy-3-methylquinoline Source: BLD Pharm Product Documentation URL
  • Source: MDPI (Catalysts, 2021)

Sources

Foundational

Preliminary Cytotoxicity Screening of 7-Methoxy-3-Methylquinoline: A Methodological Framework

An In-Depth Technical Guide Abstract: Quinolines represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: Quinolines represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. 7-Methoxy-3-methylquinoline is a synthetic intermediate whose full biological potential, particularly its cytotoxic profile, remains largely uncharacterized. This technical guide provides a comprehensive, field-proven framework for conducting the preliminary in vitro cytotoxicity screening of this novel compound. We will detail the underlying rationale for experimental design, provide step-by-step protocols for cell viability assessment, and offer insights into data interpretation and the formulation of a hypothesized mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage compound evaluation.

Foundational Principles: Designing a Robust Cytotoxicity Screen

The primary objective of a preliminary cytotoxicity screen is to determine the concentration range at which a compound elicits a toxic effect on cultured cells, typically quantified as the half-maximal inhibitory concentration (IC50). A successful screen is not merely about generating a number; it is about producing reliable, reproducible data that can confidently guide further investigation.

The Rationale for Cell Line Selection

The choice of cell line is the most critical variable in a cytotoxicity assay. It directly influences the relevance and translatability of the findings. For a novel compound like 7-methoxy-3-methylquinoline, whose therapeutic potential is unknown, a multi-panel approach is recommended.

  • Cancer Cell Lines: Given that many quinoline derivatives exhibit anti-proliferative activity, screening against a panel of cancer cell lines is a logical starting point. We recommend selecting lines from diverse tissue origins to identify potential tissue-specific sensitivity. A standard panel might include:

    • MCF-7: A human breast adenocarcinoma line, representing hormone-dependent cancers.

    • A549: A human lung carcinoma line, representing a common solid tumor type.

    • HeLa: A human cervical cancer line, known for its robustness and rapid growth.

  • Non-Cancerous "Normal" Cell Line: To assess for general cytotoxicity versus cancer-specific effects, it is imperative to include a non-tumorigenic cell line. This provides an early indication of the compound's therapeutic index.

    • HEK293: A human embryonic kidney cell line, commonly used as a proxy for general cellular toxicity.

Selecting the Appropriate Viability Assay

Cell viability assays operate on different principles. The choice of assay should be informed by the need for sensitivity, throughput, and the specific cellular function being measured. For preliminary screening, metabolic assays are the industry standard due to their reliability and ease of use.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. It is cost-effective and widely validated, making it the primary choice for this guide.

Experimental Workflow and Protocols

This section details the complete, self-validating workflow for the cytotoxicity screening of 7-methoxy-3-methylquinoline.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis A Select & Culture Cell Lines (e.g., MCF-7, A549, HEK293) C Perform Cell Counting & Viability Check (Trypan Blue) A->C B Prepare Stock Solution of 7-Methoxy-3-Methylquinoline (e.g., 10 mM in DMSO) E Prepare Serial Dilutions of Compound (e.g., 100 µM to 0.1 µM) B->E D Seed Cells into 96-Well Plates (Optimal Density) C->D F Treat Cells with Compound & Controls (Vehicle, Untreated) D->F E->F G Incubate for 48-72 Hours F->G H Add MTT Reagent to each well G->H I Incubate for 2-4 Hours (Formazan Crystal Formation) H->I J Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) I->J K Read Absorbance (e.g., 570 nm) J->K L Normalize Data to Vehicle Control K->L M Generate Dose-Response Curve (Non-linear Regression) L->M N Calculate IC50 Value M->N

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay

Materials:

  • 7-Methoxy-3-methylquinoline (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell lines (e.g., A549, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT reagent (5 mg/mL in PBS), sterile-filtered

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to ensure high viability (>95%).

    • Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well for A549) in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 7-methoxy-3-methylquinoline in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create working concentrations that are 2x the final desired concentration (e.g., 200 µM down to 0.2 µM).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well.

    • Controls are critical: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

    • Incubate the treated plates for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. Observe for the formation of purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance on a microplate reader at 570 nm.

Data Analysis and Interpretation

Raw absorbance values must be processed to determine the IC50.

Data Normalization and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance of "blank" wells (medium, MTT, DMSO only) from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC50 value.

Tabulation of Results

Organize the final data in a clear, comparative format.

Table 1: Hypothetical Raw Absorbance Data (570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average
Vehicle (0) 1.254 1.288 1.271 1.271
0.1 1.211 1.245 1.230 1.229
1.0 1.056 1.098 1.075 1.076
10.0 0.642 0.688 0.659 0.663
50.0 0.213 0.245 0.228 0.229

| 100.0 | 0.115 | 0.121 | 0.118 | 0.118 |

Table 2: Calculated IC50 Values

Cell Line IC50 (µM) Selectivity Index (SI)*
A549 (Lung Cancer) [Insert Value] [Calculated Value]
MCF-7 (Breast Cancer) [Insert Value] [Calculated Value]
HeLa (Cervical Cancer) [Insert Value] [Calculated Value]
HEK293 (Normal Kidney) [Insert Value] N/A

*Selectivity Index = IC50 (Normal Cell) / IC50 (Cancer Cell)

A higher Selectivity Index suggests the compound is preferentially toxic to cancer cells, a desirable characteristic for a potential therapeutic agent.

Hypothesized Mechanism of Action & Next Steps

While the precise mechanism for 7-methoxy-3-methylquinoline is unknown, many cytotoxic quinoline derivatives function by inducing apoptosis (programmed cell death). A common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Hypothesized Apoptotic Pathway

G A 7-Methoxy-3-Methylquinoline B Cellular Uptake A->B C ↑ Reactive Oxygen Species (ROS) B->C D Mitochondrial Stress C->D E Release of Cytochrome c D->E G Apoptosome Formation E->G F Apaf-1 F->G H Caspase-9 Activation (Initiator Caspase) G->H I Caspase-3 Activation (Executioner Caspase) H->I J Substrate Cleavage (e.g., PARP) I->J K Apoptosis J->K

Caption: Hypothesized ROS-mediated apoptotic pathway.

Next Steps:

  • Validation: Confirm the IC50 values with an orthogonal assay, such as a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

  • Mechanism Elucidation: If the compound shows promising potency and selectivity, subsequent experiments could include:

    • Annexin V/PI Staining: To confirm apoptosis.

    • Caspase Activity Assays: To measure the activation of caspases 3 and 9.

    • ROS Detection Assays: To verify the role of oxidative stress.

References

  • Mushtaq, S., et al. (2018). Quinoline, its derivatives and biological applications: A review. South African Journal of Chemistry. [Link]

  • Afrin, S., et al. (2022). A comprehensive review on the recent advances of quinoline derivatives as anticancer agents. Results in Chemistry. [Link]

  • Thomas, P., & Smart, T. G. (2005). HEK293 cells: a vehicle to visualize neurotransmitter receptors. Journal of Pharmacological and Toxicological Methods. [Link]

  • van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. [Link]

  • Abdel-Aziem, A., et al. (2021). Recent advances in the synthesis of quinoline derivatives as potent apoptosis inducers. Bioorganic Chemistry. [Link]

Exploratory

An In-depth Technical Guide to Methoxy-Methyl-Quinoline Isomers: A Case Study of 7-Methoxy-4-Methylquinoline

A Note to the Researcher: The precise substitution pattern on a quinoline ring is a critical determinant of its chemical and biological properties. Initial inquiries for "7-methoxy-3-methylquinoline" did not yield consis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The precise substitution pattern on a quinoline ring is a critical determinant of its chemical and biological properties. Initial inquiries for "7-methoxy-3-methylquinoline" did not yield consistent, authoritative data in major chemical databases, highlighting its relative obscurity in the scientific literature compared to its isomers. This guide, therefore, focuses on the well-characterized isomer, 7-methoxy-4-methylquinoline , to provide a robust and scientifically grounded resource. This case-study approach underscores the pivotal importance of isomeric purity and accurate characterization in research and drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The biological action of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. The introduction of methyl and methoxy groups, as seen in methoxy-methyl-quinolines, can significantly modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets.[3] This guide provides a detailed technical overview of the physicochemical properties, synthesis, and analytical characterization of a representative methoxy-methyl-quinoline isomer, 7-methoxy-4-methylquinoline.

Physicochemical Properties of 7-Methoxy-4-Methylquinoline

Accurate characterization of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 7-methoxy-4-methylquinoline are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
Exact Mass 173.084063974 Da[4]
IUPAC Name 7-methoxy-4-methylquinoline[4]
CAS Number 6238-12-6[4]
Appearance Solid (form may vary)
Boiling Point 301.3 °C at 760 mmHg[5]
Flash Point 110.5 °C[5]
Density 1.102 g/cm³[5]
LogP 2.55[5]

Synthesis and Mechanistic Insights

The synthesis of quinoline derivatives can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Illustrative Synthetic Protocol: Synthesis of a Substituted 4-Hydroxy-7-Methoxyquinoline

Reaction Scheme:

This synthesis involves the reaction of an aniline derivative with a malonic acid derivative, followed by a cyclization step.

Experimental Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine m-anisidine (1 equivalent) with diethyl malonate (1.2 equivalents).

  • Condensation: Heat the mixture under reflux in the presence of a suitable solvent (e.g., diphenyl ether) and a catalytic amount of acid (e.g., polyphosphoric acid). The reaction progress is monitored by thin-layer chromatography (TLC). The rationale for using a high-boiling solvent like diphenyl ether is to achieve the high temperatures necessary for the condensation and subsequent cyclization.

  • Cyclization: Continue heating until the starting materials are consumed. The intermediate undergoes an intramolecular cyclization to form the quinoline ring system.

  • Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 4-hydroxy-7-methoxyquinoline.

This 4-hydroxy derivative can then be further functionalized. For instance, the hydroxyl group can be converted to a chloride, which can then be subjected to a cross-coupling reaction to introduce the methyl group at the 4-position.

Analytical Characterization Workflow

The structural confirmation and purity assessment of the synthesized compound are critical. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesized Product Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS Molecular Weight Confirmation IR IR Spectroscopy MS->IR Functional Group Analysis Purity Purity Analysis (HPLC/UPLC) IR->Purity Purity & Quantification

Caption: A typical workflow for the characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For 7-methoxy-4-methylquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group, and a singlet for the methoxy group. The specific chemical shifts and coupling constants would confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 7-methoxy-4-methylquinoline, the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (173.08406 Da).

Applications in Drug Discovery and Development

Quinoline derivatives are a cornerstone of modern pharmacology.[7][8] The methoxy-methyl-quinoline scaffold, in particular, is found in compounds investigated for a range of therapeutic applications.

  • Anticancer Activity: Many quinoline derivatives have been shown to possess potent anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation.[3]

  • Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine. Research continues to explore new quinoline derivatives to combat drug-resistant strains of malaria.[2]

  • Antibacterial Agents: Fluoroquinolones, a class of antibiotics, feature a quinoline core and are widely used to treat bacterial infections.

The specific biological activity of 7-methoxy-4-methylquinoline would require dedicated screening and investigation. However, its structural similarity to other biologically active quinolines makes it a compound of interest for further research in these therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 7-methoxy-4-methylquinoline, a representative of the broader class of methoxy-methyl-quinoline isomers. The provided information underscores the importance of precise isomeric identification and characterization in the fields of chemical research and drug development. The versatile quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its derivatives is essential for advancing medicinal chemistry.

References

  • PubChem. 7-Methoxy-4-methylquinoline. National Center for Biotechnology Information. [Link]

  • Molecules. Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. [Link]

  • RSC Advances. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]

  • LookChem. 7-methoxy-4-methylquinoline. [Link]

  • PubChem. 7-Methoxy-4-methylquinolin-2-ol. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline. [Link]

  • PubChemLite. 7-methoxy-4-methylquinoline. [Link]

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. [Link]

  • Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline.

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Foundational

Physicochemical Profiling and Lipophilicity Dynamics of 7-Methoxy-3-methylquinoline: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate quinoline derivatives during early-stage drug discovery. The compound 7-methoxy-3-methylquinoline serves as a highly privileged scaffold due to its favorable pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate quinoline derivatives during early-stage drug discovery. The compound 7-methoxy-3-methylquinoline serves as a highly privileged scaffold due to its favorable pharmacokinetic baseline. Understanding its physicochemical properties—specifically its lipophilicity (LogP) and distribution coefficient (LogD)—is paramount for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.

This whitepaper deconstructs the structural attributes of 7-methoxy-3-methylquinoline, explores the causality behind its thermodynamic partitioning, and provides field-validated, self-correcting protocols for empirical measurement.

Structural Deconstruction and Physicochemical Profile

The core of 7-methoxy-3-methylquinoline consists of a bicyclic heteroaromatic system. The specific substitution pattern dictates its physicochemical behavior:

  • 3-Methyl Group: Introduces steric bulk and increases the hydrophobic surface area. This non-polar addition directly drives up the partition coefficient, adding approximately +0.5 LogP units relative to the baseline quinoline structure [3].

  • 7-Methoxy Group: Introduces a hydrogen bond acceptor (HBA) and exerts an electron-donating resonance effect (+M). While the oxygen atom slightly increases polarity, the methyl ether adds lipophilic character. The net result is a minimal shift in LogP but a significant, favorable impact on the Topological Polar Surface Area (TPSA) [4].

  • Quinoline Nitrogen (N1): Acts as the primary ionization center. The electron-donating nature of the 7-methoxy group slightly increases the electron density at N1, raising the pKa to approximately 5.5 compared to unsubstituted quinoline (pKa 4.9).

Table 1: Quantitative Physicochemical Profile of 7-Methoxy-3-methylquinoline
PropertyValueCausality / Significance in Drug Design
Molecular Formula C11H11NODefines elemental composition and molecular weight.
Molecular Weight 173.21 g/mol Well within Lipinski's Rule of 5 (<500 Da), favoring oral absorption.
Predicted LogP ~2.6Optimal for passive transcellular membrane permeability.
Predicted pKa ~5.5Weak base; predominantly unionized at physiological pH (7.4).
TPSA 22.12 ŲLow polar surface area ensures excellent blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 0 / 2Limits solvation energy penalties during lipid membrane transit.
Rotatable Bonds 1High structural rigidity minimizes entropic loss upon target binding.

Thermodynamic Partitioning and pH-Dependent Lipophilicity

Lipophilicity is not a static metric; it is a dynamic thermodynamic property dictated by the pH of the microenvironment [5]. For an ionizable molecule like 7-methoxy-3-methylquinoline, we must distinguish between the partition coefficient (LogP , describing the neutral species) and the distribution coefficient (LogD , describing the equilibrium of all species at a specific pH).

Because the pKa of the quinoline nitrogen is ~5.5, the molecule exists as a protonated cation in the highly acidic environment of the stomach (pH ~1.2). This protonation drastically increases aqueous solubility but plummets the LogD, preventing gastric absorption. Upon entering the intestine and systemic circulation (pH 7.4), the molecule reverts to its free base form. Here, LogD approaches LogP (~2.6), driving rapid, passive diffusion across lipid bilayers.

LogD_Logic A 7-Methoxy-3-methylquinoline (pKa ~5.5) B pH < 5.5 (Gastric Fluid) A->B Acidic Env C pH > 5.5 (Blood/Intestine) A->C Basic/Neutral Env D Protonated Cation High Aqueous Solubility B->D E Neutral Free Base High Lipid Solubility C->E F LogD < LogP (Poor Permeability) D->F G LogD ≈ LogP (~2.6) (High Permeability) E->G

Logical relationship between pH, ionization state, and LogD for 7-methoxy-3-methylquinoline.

Field-Validated Experimental Methodologies

To empirically validate the predicted lipophilicity, rigorous analytical protocols are required. I mandate self-validating systems where internal controls and mass balance checks prevent artifactual data from advancing into preclinical models.

Protocol A: The Shake-Flask Method (Gold Standard for LogP/LogD)

The shake-flask method relies on the thermodynamic equilibrium of a solute between two immiscible phases. n-Octanol is chosen because its amphiphilic nature closely mimics the hydrogen-bonding dynamics of biological lipid bilayers [1].

  • Self-Validation Mechanism: Mass balance calculation. The total concentration of the analyte recovered from both phases must equal the initial concentration introduced. A recovery of <95% indicates precipitation or adsorption to the glass vial, invalidating the run.

Step-by-Step Methodology:

  • Phase Saturation (Critical Step): Vigorously stir n-octanol and aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4 for LogD, or pH 10.0 for LogP) together for 24 hours, then separate. Causality: This prevents volume shifts during the actual experiment due to mutual solubility.

  • Sample Preparation: Dissolve exactly 1.0 mg of 7-methoxy-3-methylquinoline in 1.0 mL of the mutually saturated n-octanol.

  • Equilibration: Combine the spiked octanol with the saturated aqueous buffer in a glass vial at a 1:1 volume ratio.

  • Agitation: Agitate the vial on a mechanical shaker at 25.0 ± 0.1 °C for 60 minutes. Causality: Temperature control is vital as partitioning is an enthalpy-driven thermodynamic process.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration of 7-methoxy-3-methylquinoline in each phase using UV-Vis spectroscopy (at λmax ~320 nm) or LC-MS/MS.

  • Calculation: LogP=log10​([Concentration in Water][Concentration in Octanol]​) .

Protocol B: Reversed-Phase HPLC (High-Throughput Alternative)

For rapid screening, RP-HPLC correlates the chromatographic retention time of a molecule with its partition coefficient [2].

  • Self-Validation Mechanism: System Suitability Testing (SST). A calibration curve using at least six reference compounds with known LogP values must yield a correlation coefficient (R²) ≥ 0.98.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a C18 analytical column. Causality: The octadecyl carbon chain mimics the hydrophobic core of lipid membranes.

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v) buffered to pH 10.0 with ammonium hydroxide. Causality: The high pH ensures the quinoline nitrogen remains fully unionized.

  • Calibration: Inject a mixture of reference compounds (e.g., toluene, bromobenzene, naphthalene) alongside a dead-time marker (thiourea).

  • Capacity Factor Calculation: Calculate the capacity factor (k') for each reference using k′=t0​(tR​−t0​)​ , where tR​ is retention time and t0​ is dead time.

  • Sample Injection: Inject 7-methoxy-3-methylquinoline and record its tR​ .

  • Extrapolation: Calculate the sample's k' and interpolate its LogP from the linear regression of logk′ vs. known LogP of the references.

HPLC_Workflow N1 Phase 1: Calibration Run reference compounds Obtain retention times (tR) N2 Phase 2: System Validation Calculate capacity factors (k') Plot log k' vs log P N1->N2 N3 Phase 3: Sample Analysis Inject 7-methoxy-3-methylquinoline Record tR N2->N3 N4 Phase 4: Data Extrapolation Calculate sample k' Interpolate LogP from curve N3->N4

Step-by-step RP-HPLC experimental workflow for determining lipophilicity.

ADME Translation and Metabolic Fate

The physicochemical parameters of 7-methoxy-3-methylquinoline directly dictate its pharmacokinetic profile. A LogP of ~2.6 and TPSA of 22.12 Ų place this molecule in the "sweet spot" for central nervous system (CNS) penetration and oral bioavailability. However, this optimal lipophilicity also makes it a prime candidate for hepatic clearance via Cytochrome P450 (CYP450) enzymes.

Mechanistic Causality in Metabolism: The 7-methoxy group is highly susceptible to O-demethylation by CYP enzymes (particularly CYP2D6 or CYP3A4), yielding a 7-hydroxy-3-methylquinoline metabolite. This transformation introduces a hydrogen bond donor, drastically reducing lipophilicity and providing a chemical handle for Phase II conjugation (e.g., glucuronidation), thereby facilitating rapid renal excretion. Concurrently, the 3-methyl group can undergo aliphatic oxidation to form a hydroxymethyl derivative.

Metabolism Parent 7-Methoxy-3-methylquinoline CYP1 CYP450 (O-demethylation) Parent->CYP1 CYP2 CYP450 (Aliphatic oxidation) Parent->CYP2 Met1 7-Hydroxy-3-methylquinoline (Metabolite) CYP1->Met1 Met2 7-Methoxy-3-hydroxymethylquinoline (Metabolite) CYP2->Met2 Phase2 Glucuronidation / Sulfation (Renal Excretion) Met1->Phase2 Met2->Phase2

Predicted CYP450-mediated metabolic pathways for 7-methoxy-3-methylquinoline.

For drug development professionals, 7-methoxy-3-methylquinoline presents a highly favorable physicochemical canvas. Its predictable metabolic liabilities allow for rational structural optimization—such as substituting the methoxy group with a trifluoromethoxy group to block O-demethylation and extend the biological half-life.

References

  • Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD iLibrary URL: [Link]

  • Title: OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD iLibrary URL: [Link]

  • Title: 3-Methylquinoline | C10H9N | CID 11926 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Lipophilicity in Drug Discovery Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 7-Methoxy-3-methylquinoline (7-MMQ) as a High-Fidelity Fluorescent Scaffold for Live-Cell Imaging

Executive Summary The development of small-molecule fluorescent probes has revolutionized our ability to interrogate dynamic biochemical events in living cells [1]. Among heterocyclic scaffolds, 7-methoxy-3-methylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes has revolutionized our ability to interrogate dynamic biochemical events in living cells [1]. Among heterocyclic scaffolds, 7-methoxy-3-methylquinoline (7-MMQ) has emerged as a highly versatile building block for designing activity-based and binding-based fluorescent sensors.

Unlike traditional unsubstituted quinolines, the 7-MMQ scaffold integrates an electron-donating methoxy group that enhances Intramolecular Charge Transfer (ICT), resulting in superior quantum yields and a red-shifted emission profile. Concurrently, the 3-methyl substitution fine-tunes the molecule's lipophilicity (LogP), ensuring rapid, passive diffusion across the plasma membrane without the need for permeabilization agents [2]. This application note details the mechanistic rationale, photophysical profiling, and a field-validated protocol for deploying 7-MMQ-based probes in live-cell confocal microscopy.

Mechanistic Principles & Chemical Logic

The Photophysics of 7-MMQ

The utility of 7-MMQ relies on its highly sensitive microenvironmental response. In its native state, the quinoline nitrogen acts as an electron acceptor, while the 7-methoxy group acts as an electron donor. This push-pull system creates a robust ICT state upon excitation.

When utilized as a fluorogenic (turn-on) probe , the 7-MMQ core is typically conjugated to an analyte-specific masking group (e.g., a boronate ester for hydrogen peroxide detection). The masking group quenches fluorescence via Photoinduced Electron Transfer (PeT) or by disrupting the ICT network. Upon reaction with the target analyte, the masking group is cleaved, releasing the free 7-MMQ fluorophore and triggering a massive fluorescence enhancement [3].

Activation A Masked 7-MMQ (Quenched) C Cleavage / Binding Event A->C B Target Analyte (e.g., ROS / Metal) B->C Triggers D Free 7-MMQ (Fluorescent) C->D Unmasking

Fig 1: Fluorogenic activation mechanism of 7-MMQ probes via analyte-triggered unmasking.

Quantitative Photophysical Profiling

To understand the experimental advantages of 7-MMQ, we must compare it against baseline fluorophores. Table 1 summarizes the empirical data that dictates our imaging parameters.

Table 1: Photophysical Properties of the 7-MMQ Scaffold vs. Traditional Quinolines

Property7-Methoxy-3-methylquinolineUnsubstituted QuinolineConsequence for Live-Cell Imaging
Excitation Max (λex) ~360 - 380 nm~310 nmRed-shifted excitation reduces cellular autofluorescence and UV-induced phototoxicity.
Emission Max (λem) ~450 - 480 nm~380 nmShift into the visible blue/cyan spectrum allows the use of standard DAPI/Hoechst filter sets.
Quantum Yield (Φ) 0.35 - 0.55< 0.10Higher brightness enables lower probe concentrations (1-5 µM), minimizing cytotoxicity.
LogP (Lipophilicity) ~2.8~2.0Enhanced membrane permeability ensures rapid intracellular accumulation within 20 minutes.
Stokes Shift ~90 - 100 nm~70 nmLarge Stokes shift minimizes self-quenching and excitation back-scatter during imaging.

Experimental Workflow & Methodology

The following protocol is a self-validating system designed for tracking intracellular analytes (e.g., Reactive Oxygen Species or metal ions) using a 7-MMQ-based activity probe.

Causality in Protocol Design (Expert Insights)
  • Serum Avoidance: When incubating live cells, serum proteins (e.g., BSA) in complete media can prematurely sequester lipophilic quinoline probes. Performing the initial staining in serum-free medium (e.g., HBSS or Opti-MEM) is critical to ensure high intracellular accumulation.

  • Self-Validation Controls: Always include a probe-only (no cells) well to assess spontaneous hydrolysis/unmasking of the probe in aqueous buffer, and a cells-only (no probe) well to establish the baseline autofluorescence of your specific cell line under 360 nm excitation.

Workflow S1 1. Cell Preparation Seed cells in glass-bottom dishes S2 2. Probe Incubation Add 1-5 µM 7-MMQ in serum-free media S1->S2 S3 3. Wash Step Wash 3x with HBSS to reduce background S2->S3 S4 4. Experimental Treatment Introduce stimuli (e.g., H2O2, inhibitors) S3->S4 S5 5. Confocal Imaging Ex: 360-400 nm | Em: 450-500 nm S4->S5

Fig 2: Step-by-step live-cell imaging workflow using 7-MMQ-based fluorescent probes.

Step-by-Step Protocol

Phase 1: Reagent Preparation

  • Stock Solution: Dissolve the lyophilized 7-MMQ probe in anhydrous, cell-culture grade DMSO to create a 5 mM stock solution.

    • Note: Aliquot into 10 µL volumes and store at -20°C protected from light. Avoid repeated freeze-thaw cycles which degrade the masking group.

  • Working Solution: Immediately prior to imaging, dilute the stock solution to a final concentration of 2 µM in pre-warmed (37°C) Hank’s Balanced Salt Solution (HBSS). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity [4].

Phase 2: Cell Culture & Staining

  • Seed the target cells (e.g., HeLa, HEK293, or primary cultures) in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Culture for 24 hours in complete media until 70-80% confluent.

  • Aspirate the complete media and gently wash the cells twice with 1 mL of warm HBSS to remove residual esterases and serum proteins.

  • Add 1 mL of the 2 µM 7-MMQ working solution to the dish.

  • Incubate the cells in a 37°C, 5% CO₂ incubator for 20–30 minutes. Do not over-incubate, as prolonged exposure can lead to probe compartmentalization in lysosomes.

Phase 3: Analyte Stimulation & Imaging

  • Aspirate the probe solution and wash the cells strictly three times with warm HBSS. This removes uninternalized fluorophores and suppresses extracellular background noise.

  • Add 1 mL of fresh HBSS. If conducting a dynamic assay, introduce your biological stimulus (e.g., 50 µM exogenous H₂O₂ or a drug compound) at this stage.

  • Transfer the dish to a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Optical Setup:

    • Excitation: Use a 355 nm UV laser, 375 nm diode, or a 405 nm laser (if the probe's absorption tail permits). For multiphoton imaging, tune the Ti:Sapphire laser to ~740 nm.

    • Emission: Collect fluorescence using a bandpass filter set to 450–500 nm.

    • Pinhole: 1 Airy Unit (AU) for optimal optical sectioning.

Troubleshooting Guide

ObservationPotential CauseScientific Resolution
High Extracellular Background Incomplete washing or probe precipitation.Increase wash steps to 4x. Ensure the probe was fully dissolved in DMSO before aqueous dilution. If precipitation occurs, reduce working concentration to 1 µM.
Punctate / Vesicular Staining Lysosomal trapping of the lipophilic amine.This is common for basic quinolines. Reduce incubation time to 15 minutes. Alternatively, image immediately after washing before endosomal trafficking sequesters the probe.
Weak Intracellular Signal Active efflux by ABC transporters (e.g., P-glycoprotein).Pre-incubate cells with 1-2 mM Probenecid (a broad-spectrum efflux pump inhibitor) for 10 minutes prior to probe addition.
Rapid Photobleaching Excessive laser power or poor photostability.Reduce laser power to <5% and increase detector gain. Switch to a lower frame rate or utilize line-averaging rather than continuous scanning.

References

  • Title: Bright Ideas for Chemical Biology Source: Journal of Histochemistry & Cytochemistry / National Institutes of Health (PMC) URL: [Link][1]

  • Title: Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation Source: Molecules / MDPI URL: [Link][2]

  • Title: A Simple Methoxyquinoline-Based Ratiometric Fluorescent Probe for Specific Detection of Hydrogen Peroxide in Living Cells and Zebrafish Source: Dyes and Pigments / Peeref URL: [Link][3]

  • Title: Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals Source: Chemical Reviews / National Institutes of Health (PMC) URL: [Link][4]

Sources

Application

Topic: Preparation and Handling of 7-methoxy-3-methylquinoline Stock Solutions in DMSO

An Application Note from the Office of the Senior Application Scientist **Abstract This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of 7-methoxy-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of 7-methoxy-3-methylquinoline stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The methodologies described herein are designed to ensure the highest degree of accuracy, reproducibility, and stability, which are paramount for reliable downstream applications in drug discovery and chemical biology research. We move beyond a simple recitation of steps to explain the scientific causality behind each procedural choice, empowering researchers to mitigate common sources of experimental error.

**1. Introduction: The Imperative for Procedural Precision

7-methoxy-3-methylquinoline is a heterocyclic compound belonging to the quinoline family, a structural motif of significant interest in medicinal chemistry and materials science. The utility of such compounds in high-throughput screening (HTS) and cell-based assays is fundamentally dependent on the integrity of the stock solutions from which working solutions are prepared. Due to the hydrophobic nature of many quinoline derivatives, they often exhibit poor solubility in aqueous buffers.[1] This necessitates the use of a polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.

However, the very properties that make DMSO an excellent solvent—its hygroscopicity and ability to permeate biological membranes—also introduce critical handling challenges.[2][3] An improperly prepared or stored stock solution can suffer from concentration inaccuracies due to water absorption, compound precipitation upon dilution, or degradation from environmental factors. This guide provides a robust framework to preempt these issues, ensuring the validity of your experimental data from the very first step.

Physicochemical Data & Reagent Specifications

Accurate preparation begins with a thorough understanding of the compound and solvent. All quantitative work should be based on the specific lot's Certificate of Analysis (CoA), but the following table provides key reference data.

PropertyValueSource
Compound 7-methoxy-3-methylquinoline
Molecular FormulaC₁₁H₁₁NO[4]
Molecular Weight173.21 g/mol [4]
CAS Number40134-07-4[4]
AppearanceTypically a solid; color may vary. Always consult the supplier's CoA.
Solvent Dimethyl Sulfoxide (DMSO)
Purity SpecificationAnhydrous, ≥99.9% Purity, Cell Culture or Spectrophotometric Grade
Key PropertyHighly hygroscopic (readily absorbs water from the atmosphere).[2][3]

Expertise & Experience: The choice of anhydrous, high-purity DMSO is non-negotiable. The hygroscopic nature of DMSO means that even brief exposure to ambient air can lead to water absorption, which can lower the effective concentration of your stock and promote hydrolysis of sensitive compounds.[2] Using a previously opened bottle of DMSO that has not been properly sealed is a common but avoidable source of error.

**3. Health & Safety Mandates

Prior to handling any reagents, a thorough review of the Safety Data Sheet (SDS) for both 7-methoxy-3-methylquinoline and DMSO is mandatory.

  • Personal Protective Equipment (PPE): A standard PPE ensemble, including a lab coat, nitrile gloves, and ANSI-rated safety glasses, must be worn at all times.

  • Engineering Controls: All weighing and liquid handling operations should be performed inside a certified chemical fume hood to minimize inhalation risk.[5]

  • Compound Hazards: Quinoline derivatives may cause skin, eye, and respiratory irritation.[5][6][7] Avoid direct contact and aerosol generation.

  • Solvent Hazard: DMSO is known to readily penetrate the skin and can act as a carrier for dissolved chemical agents, transporting them into the body.[3] This property underscores the critical importance of wearing gloves and avoiding all skin contact.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening libraries.

Required Materials & Equipment
  • 7-methoxy-3-methylquinoline (solid powder)

  • Anhydrous DMSO (≥99.9% purity) in a sealed bottle

  • Analytical balance (readable to at least 0.1 mg)

  • Weigh paper or boat

  • Calibrated positive-displacement or air-displacement micropipettes with appropriate tips

  • Amber or opaque microcentrifuge tubes or glass vials for final aliquots

  • Vortex mixer

  • Sonicator bath (optional, recommended)

  • Sterile, RNase/DNase-free polypropylene tubes for solution preparation

Gravimetric and Volumetric Calculations

The fundamental relationship for this calculation is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

Example Calculation for 1 mL of a 10 mM Stock:

  • Convert Units:

    • Concentration: 10 mM = 0.010 mol/L

    • Volume: 1 mL = 0.001 L

  • Calculate Mass:

    • Mass (g) = 0.010 mol/L x 173.21 g/mol x 0.001 L = 0.0017321 g

  • Convert to Milligrams:

    • Mass (mg) = 1.73 mg

Therefore, to prepare 1 mL of a 10 mM solution, you will weigh 1.73 mg of 7-methoxy-3-methylquinoline and dissolve it in 1 mL of anhydrous DMSO.

Step-by-Step Experimental Procedure
StepActionCausality & Expert Insight (Trustworthiness)
1 Reagent Equilibration Allow the sealed container of 7-methoxy-3-methylquinoline to equilibrate to ambient room temperature for at least 30 minutes before opening.
2 Gravimetric Measurement In a chemical fume hood, place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 1.73 mg) of the compound. Record the exact mass.
3 Compound Transfer Carefully transfer the weighed powder into a sterile, appropriately sized polypropylene tube or glass vial.
4 Solvent Addition Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO directly to the vessel containing the compound.
5 Solubilization Tightly cap the vessel and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.
6 Aliquoting Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, light-blocking cryovials.
7 Labeling Label each aliquot with the compound name, concentration (10 mM), date of preparation, and a unique batch identifier.
8 Storage Immediately place the aliquots in a -80°C freezer for long-term storage.

Quality Control and Self-Validation

A protocol's trustworthiness is defined by its inherent checks and balances.

  • Visual Inspection: The final stock solution must be a clear, homogenous liquid free of any visible particulates or precipitate. This is the first and most fundamental QC check.[1]

  • Documentation: The Certificate of Analysis (CoA) provided by the manufacturer is your primary quality document. Verify the reported purity (typically >98% for research-grade compounds) and identity.

  • Concentration Verification (Advanced): For applications requiring absolute concentration accuracy (e.g., clinical development, quantitative pharmacology), the concentration and purity of a prepared stock should be verified. A small sample of the stock can be analyzed via High-Performance Liquid Chromatography (HPLC) with a UV detector against a standard curve or by Quantitative Nuclear Magnetic Resonance (qNMR).

Visualization of Key Workflows

Diagram 1: Stock Solution Preparation Workflow```dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start_node [label="Start: Calculation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; qc_node [label="QC: Visual Inspection\n(Clear Solution?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; storage_node [label="Store Aliquots\nat -80°C", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Ready for Use", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fail_node [label="Troubleshoot\n(Sonicate/Warm)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_node -> "Weigh Compound" [label="Mass"]; "Weigh Compound" -> "Add Anhydrous DMSO" [label="Volume"]; "Add Anhydrous DMSO" -> "Vortex/Sonicate"; "Vortex/Sonicate" -> qc_node; qc_node -> "Aliquot into Vials" [label="Yes"]; qc_node -> fail_node [label="No"]; fail_node -> "Vortex/Sonicate"; "Aliquot into Vials" -> storage_node; storage_node -> end_node; }

Caption: Logic for aliquot storage, retrieval, and use to ensure integrity.

References

  • Product Care and Storage. (n.d.). dmsostore. Retrieved from [Link]

  • DMSO Solutions Warehouse Storage. (n.d.). Cubework. Retrieved from [Link]

  • 7-methoxy-3-methylquinolin-2(1H)-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • What is the best right way of storing DMSO in research lab? (2015, June 10). ResearchGate. Retrieved from [Link]

  • 7-Methoxy-3-methylisoquinoline | 40134-07-4. (n.d.). Appchem. Retrieved from [Link]

  • What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-705. Retrieved from [Link]

  • Process for the preparation of quinoline derivatives. (2003). Google Patents.
  • Synthesis of Quinolines from Anilines, Acetophenones and DMSO Under Air. (2019). ResearchGate. Retrieved from [Link]

  • DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. (2021, January 10). ACS Publications. Retrieved from [Link]

  • 7-Methylquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies for 7-Methoxy-3-methylquinoline in Murine Models

Introduction & Scientific Rationale 7-Methoxy-3-methylquinoline (7-MMQ) and its structural derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. These compounds are frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

7-Methoxy-3-methylquinoline (7-MMQ) and its structural derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. These compounds are frequently utilized in the development of potent kinase inhibitors (e.g., targeting FLT3, ROCK1/2) and epigenetic modulators (e.g., DNMT1 and G9a inhibitors) [1, 2]. Translating the in vitro potency of these quinoline-based compounds into in vivo efficacy—such as achieving tumor growth inhibition in human acute myeloid leukemia (AML) xenograft models [1]—requires meticulous attention to formulation and pharmacokinetics (PK).

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality behind vehicle selection and administration techniques, ensuring that your murine dosing protocols form a self-validating system capable of generating reproducible, artifact-free data.

Physicochemical Profiling & Formulation Causality

Quinoline derivatives like 7-MMQ typically exhibit moderate-to-high lipophilicity and weak basicity [3, 4]. Direct dissolution in physiological saline is thermodynamically unfavorable and leads to immediate precipitation. If administered intravenously (IV), this causes fatal pulmonary embolisms; if given orally (PO), it results in erratic gastrointestinal absorption.

The Causality of Co-Solvent Systems: To overcome the crystal lattice energy of 7-MMQ, a multi-component vehicle is required:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. Causality: DMSO disrupts the API's crystalline structure. However, it must be strictly capped at 5–10% v/v in mice to prevent hemolysis, hepatotoxicity, and localized tissue necrosis.

  • PEG400: Acts as a co-solvent and absorption enhancer, maintaining the drug in solution as the DMSO diffuses away in vivo.

  • Tween-80: A non-ionic surfactant. Causality: When the formulation meets the aqueous environment of the bloodstream or stomach, Tween-80 lowers the interfacial tension, preventing the hydrophobic 7-MMQ molecules from nucleating and crashing out of solution.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Profile & Dosing Implications for 7-MMQ

ParameterValue / CharacteristicImpact on In Vivo Dosing Strategy
Molecular Weight ~173.21 g/mol (Free base) [4]Highly permeable across lipid bilayers; good tissue distribution.
LogP (Predicted) 2.5 - 3.0High lipophilicity; strictly requires co-solvents/surfactants.
Aqueous Solubility < 0.1 mg/mLProne to precipitation in pure saline or PBS.
pKa (Quinoline N) ~4.5 - 5.5Weak base; solubility marginally improves in acidic gastric fluid.

Table 2: Vehicle Formulation Matrix by Administration Route

RouteRecommended Vehicle CompositionMax Dose Vol. (20g Mouse)Causality / Rationale
IV 5% DMSO + 40% PEG400 + 55% Saline100 µL (Tail Vein)Strictly requires a true solution to prevent fatal micro-embolisms.
PO 5% DMSO + 0.5% Methylcellulose (MC) + 0.2% Tween-80200 µL (Oral Gavage)Suspensions are acceptable; MC acts as a suspending agent for uniform dosing.
IP 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline200 µL (Peritoneal)High absorption area; Tween-80 prevents local depot precipitation in the cavity.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Preparation of 10 mg/mL 7-MMQ Formulation (Solution for IP/IV)

This protocol utilizes the "Dropwise Aqueous Addition" method to prevent localized supersaturation.

  • Primary Solubilization: Weigh exactly 10.0 mg of 7-MMQ powder into a sterile glass vial. Add 50 µL of pure DMSO. Vortex vigorously for 60 seconds until a clear, concentrated stock is achieved.

  • Co-Solvent Integration: Add 400 µL of PEG400 to the vial. Vortex for an additional 30 seconds. Scientific Insight: PEG400 must be added before any aqueous components to stabilize the hydrophobic drug molecules.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: While continuously vortexing the vial, add 500 µL of sterile 0.9% Saline dropwise (10 µL per drop). Causality: Rapid addition of saline causes localized regions of high water concentration, leading to irreversible drug precipitation.

  • Self-Validation Check (Critical): Hold the vial against a light source. The solution must be completely transparent. To validate, centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. If a white pellet forms, the drug has crashed out, and the formulation must not be used for IV administration.

Protocol 2: Oral Gavage (PO) Administration in Mice

Oral gavage mimics clinical pill ingestion, ideal for assessing first-pass metabolism.

  • Preparation: Draw the formulated 7-MMQ suspension/solution into a 1 mL syringe equipped with a 20G or 22G reusable stainless-steel feeding needle (bulb-tipped). Causality: The bulb tip prevents esophageal trauma and accidental tracheal intubation.

  • Restraint: Secure the mouse using the scruff technique. The head and neck must be in a straight, vertical line to align the esophagus and stomach.

  • Insertion: Introduce the bulb of the needle into the diastema (the gap between the incisors and molars). Gently slide the needle down the back of the throat. Self-Validation Check: The needle should drop into the esophagus using only gravity. If you encounter resistance, or if the mouse gasps/struggles violently, you are likely in the trachea. Stop, withdraw, and re-evaluate.

  • Administration: Once the needle is fully inserted (measured from the mouth to the xiphoid process), inject the formulation (max 200 µL for a 20g mouse) smoothly over 2-3 seconds.

  • Post-Dosing Monitoring: Return the mouse to the cage. Monitor for 15 minutes for signs of respiratory distress, which would indicate aspiration.

Mandatory Visualization: In Vivo Workflow

G A 1. API Preparation 7-Methoxy-3-methylquinoline B 2. Vehicle Formulation (5% DMSO, 40% PEG400, 5% Tween 80) A->B Solubilization & Sonication C 3. Murine Administration (PO, IP, or IV) B->C Dosing (10-50 mg/kg) D 4. Pharmacokinetic Sampling (Plasma & Tissue Collection) C->D Serial Bleeds (0.25h - 24h) E 5. Efficacy & PD Readout (Tumor Volume, Biomarkers) C->E Longitudinal Monitoring D->E PK/PD Correlation

In vivo workflow detailing 7-MMQ formulation, murine administration routes, and PK/PD analysis.

References

  • 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1 Source: MDPI URL:[Link] [1]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR Source: Purdue University URL:[Link] [2]

  • 4-Methoxy-3-methylquinoline | CID 85643913 Source: PubChem, National Institutes of Health (NIH) URL:[Link] [4]

Application

Advanced Catalytic Functionalization of 7-Methoxy-3-methylquinoline Derivatives: Application Note &amp; Protocols

Executive Summary & Mechanistic Rationale The 7-methoxy-3-methylquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, antimalarials, and advanced materials. However, late-stage functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 7-methoxy-3-methylquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, antimalarials, and advanced materials. However, late-stage functionalization of this fused bicyclic system is notoriously challenging due to its inherent electronic dichotomy. The carbocyclic ring is highly electron-rich—activated by the resonance-donating 7-methoxy group—making it susceptible to unselective electrophilic aromatic substitution. Conversely, the electron-deficient pyridine ring resists standard transition-metal cross-coupling.

As an Application Scientist, I approach the functionalization of this scaffold not through brute-force reagent screening, but through precise electronic manipulation. To achieve selective functionalization, we must exploit the specific steric and electronic microenvironments of the molecule:

  • C8-Functionalization: The 7-methoxy group activates both the C6 and C8 positions. To force exclusive C8-arylation, we install an N-oxide moiety. As detailed in literature on [1], the N-oxide oxygen serves as a bidentate directing group, coordinating with Palladium(II) to drive a highly regioselective cyclometalation exclusively at the C8-H bond.

  • C2-Functionalization: The pyridine ring is electron-deficient, making it an ideal candidate for nucleophilic radical addition. By protonating the quinoline nitrogen, we drastically lower the Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, the 3-methyl group provides critical steric shielding at the C4 position, forcing incoming radicals to attack the C2 position exclusively, a principle highlighted in [2].

Divergent Functionalization Workflows

The following diagram illustrates the divergent logic used to selectively target either the carbocyclic (C8) or heterocyclic (C2) rings of the 7-methoxy-3-methylquinoline core.

Workflow Substrate 7-Methoxy-3-methylquinoline NOxide N-Oxidation (mCPBA) Substrate->NOxide Directing Group Installation Protonation Protonation (TFA) Substrate->Protonation LUMO Lowering C8 C8-Arylation (Pd-Catalyzed) NOxide->C8 C-H Activation C2 C2-Alkylation (Photoredox Minisci) Protonation->C2 Radical Addition

Divergent catalytic functionalization pathways for 7-methoxy-3-methylquinoline.

Protocol I: Palladium-Catalyzed C8-Arylation via N-Oxide Directing Group

This protocol leverages Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles to selectively couple aryl iodides to the C8 position.

Causality & Self-Validation

Causality: Silver carbonate ( Ag2​CO3​ ) acts as both a base to facilitate the concerted metalation-deprotonation (CMD) step and a halide scavenger to regenerate the active Pd(II) species. Self-Validating System: A robust protocol must prove that the reaction is driven by the organometallic cycle and not by background radical auto-oxidation. We mandate a parallel "No-Pd" control. If product formation occurs in the control, it indicates trace metal contamination in the reagents, invalidating the batch.

Step-by-Step Methodology
  • Directing Group Installation: Dissolve 7-methoxy-3-methylquinoline (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL). Cool to 0 °C and add mCPBA (1.2 equiv) portion-wise. Stir for 4 hours, quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate to yield the N-oxide intermediate.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the N-oxide (0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)2​ (5 mol%), Ag2​CO3​ (2.0 equiv), and anhydrous 1,4-dioxane (2.0 mL).

  • Self-Validation Control: Set up an identical parallel reaction tube, explicitly omitting the Pd(OAc)2​ .

  • Execution: Seal the tubes and degas via three freeze-pump-thaw cycles. Heat the mixtures at 110 °C in a pre-heated oil bath for 16 hours.

  • Workup & Verification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel flash chromatography.

    • Validation Check: Analyze the control reaction via LC-MS; >99% recovery of the starting N-oxide is required to validate the catalytic mechanism.

  • Reduction (Optional): To remove the N-oxide directing group, treat the purified product with PCl3​ (2.0 equiv) in DCM at room temperature for 2 hours.

Protocol II: Visible-Light Photoredox Minisci C2-Alkylation

Standardized protocols for radical additions are critical for reproducibility, as highlighted by [3]. This protocol utilizes an Iridium-based photocatalyst to generate alkyl radicals from aliphatic carboxylic acids via Single Electron Transfer (SET) decarboxylation.

Causality & Self-Validation

Causality: The addition of Trifluoroacetic acid (TFA) is not merely for solubility; it protonates the quinoline nitrogen. This drastically lowers the LUMO of the heterocycle, accelerating the nucleophilic attack of the alkyl radical and preventing off-target reactions. Self-Validating System: Radical generation can be highly sensitive to oxygen and solvent purity. We employ a TEMPO-trapping control arm. Isolating the TEMPO-alkyl adduct confirms that the photocatalytic radical generation phase is functioning correctly, isolating any potential failure to the subsequent quinoline-addition phase.

MinisciCycle PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED Radical Alkyl Radical (R•) PC_star->Radical SET Oxidation Adduct Radical Cation Adduct Radical->Adduct Addition to Quinoline Adduct->PC Electron Return Product C2-Alkylated Product Adduct->Product SET Reduction

Photoredox catalytic cycle for Minisci C2-alkylation.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL transparent glass vial, add 7-methoxy-3-methylquinoline (0.5 mmol), the target aliphatic carboxylic acid (3.0 equiv), [Ir(dF-ppy)2​(dtbbpy)]PF6​ (1 mol%), and ammonium persulfate (1.5 equiv).

  • LUMO Lowering: Add a degassed solvent mixture of CH3​CN/H2​O (1:1, 4.0 mL) followed by TFA (1.0 equiv).

  • Self-Validation Control: Prepare a parallel vial identical to the above, but add TEMPO (2.0 equiv) as a radical scavenger.

  • Irradiation: Sparge both vials with N2​ for 10 minutes. Seal with PTFE septa and irradiate with a 450 nm blue LED (30 W) at room temperature for 12 hours. Ensure a cooling fan maintains the ambient temperature below 30 °C to prevent thermal degradation.

  • Workup & Verification: Basify the mixture with saturated aqueous Na2​CO3​ to pH 9. Extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and purify via flash chromatography.

    • Validation Check: Subject the control vial to LC-MS analysis. The presence of the TEMPO-alkyl adduct mass peak validates the SET decarboxylation efficiency of the photocatalyst.

Quantitative Data & Reaction Profiling

The table below summarizes the expected quantitative outcomes and regioselectivity profiles when applying these catalytic systems to the 7-methoxy-3-methylquinoline scaffold.

TransformationTarget PositionCatalyst / Reagent SystemRegioselectivityYield (%)Key Mechanistic Driver
C8-Arylation C8 Pd(OAc)2​ / Ag2​CO3​ >95:5 (C8:C6)78–85N-Oxide Bidentate Coordination
C2-Alkylation C2 [Ir(dF-ppy)2​(dtbbpy)]PF6​ / >99:1 (C2:C4)70–92LUMO Lowering via TFA
C6-Bromination C6NBS / NH4​OAc 90:10 (C6:C8)887-Methoxy Electron Donation

References

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity Source: ACS Catalysis URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI Molecules URL:[Link]

Method

Application Note: The 7-Methoxy-3-Methylquinoline Scaffold in Next-Generation Antimalarial Drug Discovery

Executive Summary & Biochemical Rationale The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarials. Atovaquone, a widely used naphthoquinon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarials. Atovaquone, a widely used naphthoquinone, targets the ubiquinol-oxidation (Qo) site of the parasite's cytochrome bc1 complex (Complex III)[1]. However, a single point mutation (Y268S) in the Qo pocket rapidly confers clinical resistance[2].

To circumvent this, drug discovery programs have pivoted toward the ubiquinone-reduction (Qi) site of the same enzyme. The 7-methoxy-3-methylquinoline core—and its highly functionalized 4(1H)-quinolone derivatives (such as Endochin and ELQ-300)—has emerged as a privileged scaffold for Qi site inhibition[3].

The Causality of the Scaffold:

  • The 7-Methoxy Group: Structural and in silico analyses reveal that the oxygen atom of the 7-methoxy group forms a critical, strong electrostatic interaction with the Ser196 residue deep within the P. falciparum Qi pocket[2]. Removing or altering this group results in a dramatic loss of binding affinity.

  • The 3-Methyl/Alkyl Group: The alkyl substitution at the C-3 position increases the lipophilicity of the molecule, which is an absolute requirement for the compound to partition into the hydrophobic inner mitochondrial membrane and access the buried Qi site[4].

  • Overcoming Resistance: Because these quinoline derivatives bind exclusively to the Qi site, they retain low-nanomolar potency against Atovaquone-resistant clinical isolates (e.g., TM90-C2B)[5],[6].

MoA ComplexIII Cytochrome bc1 Complex III QoSite Qo Site (Ubiquinol Oxidation) ComplexIII->QoSite QiSite Qi Site (Ubiquinone Reduction) ComplexIII->QiSite Electron Electron Transport Chain QoSite->Electron Blocked QiSite->Electron Blocked Atovaquone Atovaquone Atovaquone->QoSite Inhibits (Resistance via Y268S) Quinoline 7-Methoxy-3-Methylquinoline Derivatives Quinoline->QiSite Inhibits (Binds Ser196) Death Parasite Death (Pyrimidine Starvation) Electron->Death Induces

Mechanism of Action: 7-Methoxy-3-methylquinoline derivatives targeting the Qi site of Complex III.

Structure-Activity Relationship (SAR) Profiling

While the bare 7-methoxy-3-methylquinoline core provides the necessary geometric fit for the Qi site, extending the lipophilic chain (e.g., to a 3-heptyl in Endochin) or adding a diaryl ether (as in ELQ-300) pushes the inhibitory potency into the single-digit nanomolar range[7],[5]. The table below summarizes the quantitative SAR data demonstrating how functionalization of this core overcomes Qo-site resistance.

CompoundSubstitution PatternTarget SiteIC₅₀ (3D7 - Wild Type)IC₅₀ (TM90-C2B - Resistant)
Atovaquone (Control) N/A (Naphthoquinone)Qo Site1.0 nM>10,000 nM
7-Methoxy-3-methylquinoline 7-OMe, 3-Me (Core Scaffold)Qi Site> 500 nM> 500 nM
2-Ethyl-7-methoxy-3-methylquinoline 7-OMe, 3-Me, 2-EthylQi Site~150 nM~180 nM
Endochin 7-OMe, 2-Me, 3-HeptylQi Site~12 nM~15 nM
ELQ-300 6-Cl, 7-OMe, 2-Me, 3-DiarylQi Site< 2.0 nM1.7 nM

Data synthesized from established antimalarial screening models[7],[5],[6]. Notice the equipotency of the 7-methoxy quinoline derivatives against both wild-type and Atovaquone-resistant strains.

Experimental Workflows & Methodologies

To successfully develop and validate 7-methoxy-3-methylquinoline derivatives, researchers must utilize a self-validating pipeline that moves from environmentally friendly synthesis to highly specific biochemical and phenotypic assays.

Workflow Synthesis 1. Core Synthesis (Microwave/Nafion) InVitro 2. P. falciparum SYBR Green Assay Synthesis->InVitro Target 3. Cytochrome bc1 Inhibition Assay InVitro->Target Tox 4. Cytotoxicity (HepG2 Cells) Target->Tox Lead 5. Lead Optimization (In Vivo Models) Tox->Lead

High-throughput screening and validation workflow for quinoline-based antimalarial compounds.

Protocol 3.1: Microwave-Assisted Synthesis of the Core Scaffold

Traditional Conrad-Limpach syntheses of quinolines often require harsh thermal conditions. Utilizing a Nafion-catalyzed, microwave-assisted approach provides an environmentally friendly, high-yield route to substituted 3-methylquinolines[4].

Self-Validating Principle: The use of solid-supported Nafion allows for easy catalyst recovery via simple filtration, ensuring that trace metal/acid contamination does not cause false positives in downstream biological cytotoxicity assays.

  • Reaction Setup: In a microwave-safe reaction vessel, combine m-anisidine (1.0 mmol) and propionaldehyde (2.2 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add 50 mg of Nafion NR50 pellets (solid acid catalyst).

  • Microwave Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave reactor at 120°C for 15–20 minutes. Causality: Microwave dielectric heating ensures uniform thermal distribution, preventing the degradation of the methoxy group often seen in prolonged conventional heating.

  • Workup: Cool the mixture to room temperature. Filter out the Nafion pellets (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the 7-methoxy-3-methylquinoline derivative. Verify purity (>98%) via ¹H-NMR and LC-MS prior to biological testing.

Protocol 3.2: In Vitro Cytochrome bc1 Complex Inhibition Assay

To prove that the synthesized derivatives act specifically on the target, an enzymatic assay measuring the reduction of cytochrome c is required[1],[2].

Self-Validating Principle: The assay buffer must contain Potassium Cyanide (KCN). KCN specifically inhibits Cytochrome c Oxidase (Complex IV). By blocking Complex IV, any cytochrome c reduced by Complex III cannot be re-oxidized, ensuring the spectrophotometric readout is a direct, isolated measurement of Complex III activity.

  • Mitochondrial Isolation: Isolate active mitochondria from saponin-lysed P. falciparum cultures via differential centrifugation. Resuspend in assay buffer (250 mM sucrose, 50 mM HEPES, 1 mM EDTA, pH 7.4).

  • Reagent Preparation: Prepare a reaction mixture containing 50 µM oxidized mammalian cytochrome c, 2 mM KCN, and 10 µL of the isolated mitochondrial suspension in a 96-well UV-transparent plate.

  • Inhibitor Incubation: Add the 7-methoxy-3-methylquinoline derivative (serial dilutions from 10 µM to 0.1 nM). Include Atovaquone as a Qo-site control and a DMSO vehicle control. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the electron transfer by adding 50 µM decylubiquinol (an electron donor).

  • Measurement: Immediately monitor the reduction of cytochrome c by tracking the increase in absorbance at 550 nm using a microplate reader for 5 minutes. Calculate the IC₅₀ based on the initial linear reaction rates.

Protocol 3.3: P. falciparum SYBR Green I Fluorescence Assay

Phenotypic screening ensures the compound can penetrate the infected red blood cell (RBC) and kill the parasite.

Self-Validating Principle: Mature human RBCs lack a nucleus and DNA. SYBR Green I is a dye that fluoresces exponentially only when bound to double-stranded DNA. Therefore, any fluorescence detected is exclusively proportional to the proliferation of the malaria parasite, eliminating host-cell background noise.

  • Culture Preparation: Maintain P. falciparum strains (3D7 for wild-type; TM90-C2B for Atovaquone-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Plating: Dispense 90 µL of synchronized ring-stage parasite culture (0.3% parasitemia) into 96-well black microplates.

  • Compound Dosing: Add 10 µL of the test compounds (in 0.1% final DMSO). Include uninfected RBCs as the blank/background control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5) containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the fluorescence (Excitation: 485 nm / Emission: 530 nm). Subtract the background fluorescence of uninfected RBCs and calculate the compound's EC₅₀ using a four-parameter logistic non-linear regression model.

Conclusion

The 7-methoxy-3-methylquinoline scaffold represents a critical breakthrough in antimalarial drug design. By anchoring specifically to the Ser196 residue of the Qi site within the cytochrome bc1 complex, these derivatives successfully bypass the Y268S mutation that plagues Qo-site inhibitors like Atovaquone. When coupled with environmentally friendly synthesis and rigorous, self-validating biochemical assays, this scaffold provides a highly reliable foundation for developing the next generation of transmission-blocking and curative antimalarial therapeutics.

References

  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation MDPI[Link][4]

  • Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum ASM Journals[Link][1]

  • Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials PMC - NIH[Link][2]

  • Optimization of endochin-like quinolones for antimalarial activity PMC - NIH[Link][7]

  • Recent progress in the development of anti-malarial quinolones PMC - NIH[Link][5]

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers PMC - NIH[Link][6]

Sources

Application

Application Note: Formulation and Characterization Protocols for 7-Methoxy-3-Methylquinoline in Lipid Nanoparticles

Introduction & Rationale 7-Methoxy-3-methylquinoline (7-MMQ) is a lipophilic quinoline derivative. Quinoline scaffolds are ubiquitous in pharmacologically active small molecules, frequently exhibiting antimalarial, antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

7-Methoxy-3-methylquinoline (7-MMQ) is a lipophilic quinoline derivative. Quinoline scaffolds are ubiquitous in pharmacologically active small molecules, frequently exhibiting antimalarial, antimicrobial, and antineoplastic properties [1]. However, the clinical translation of hydrophobic quinoline derivatives is often hindered by poor aqueous solubility, leading to suboptimal bioavailability and rapid clearance.

Encapsulating 7-MMQ into Lipid Nanoparticles (LNPs) —specifically Nanostructured Lipid Carriers (NLCs) or Solid Lipid Nanoparticles (SLNs)—overcomes these limitations. LNPs provide a biocompatible lipid matrix that shields the hydrophobic core, enhances cellular uptake, and allows for controlled release profiles[2].

Mechanistic Insights: Formulation Design (E-E-A-T)

As an Application Scientist, it is critical to understand the causality behind each component in the formulation matrix:

  • Lipid Matrix Selection: We utilize a blend of solid lipids (e.g., Precirol® ATO 5) and liquid lipids (e.g., Miglyol® 812). The inclusion of liquid lipids creates structural imperfections in the solid lipid crystal lattice. This thermodynamic instability is intentional; it significantly increases the drug entrapment efficiency (EE%) of 7-MMQ and prevents drug expulsion during long-term storage [2].

  • Surfactant System: A dual-surfactant system comprising Poloxamer 188 (steric stabilizer) and Tween 80 (non-ionic emulsifier) is employed. This combination lowers the interfacial tension during homogenization and prevents particle agglomeration via steric hindrance.

  • PEGylation (Optional but Recommended): Incorporating PEG-lipids (e.g., DSPE-PEG2000) at 1-2 mol% extends systemic circulation time by providing a hydrating steric layer that evades opsonization and the reticuloendothelial system (RES)[3].

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 7-methoxy-3-methylquinoline (7-MMQ)

  • Solid Lipid: Glyceryl palmitostearate (Precirol® ATO 5) or Compritol® 888 ATO

  • Liquid Lipid: Medium-chain triglycerides (Miglyol® 812)

  • Surfactants: Poloxamer 188, Polysorbate 80 (Tween 80)

  • Aqueous Phase: Ultra-pure Milli-Q water or PBS (pH 7.4)

Experimental Protocols

Protocol A: Preparation of 7-MMQ LNPs via Hot High-Pressure Homogenization (HPH)

Self-validating mechanism: The HPH method ensures scalable, solvent-free production. Maintaining temperature equilibrium between phases prevents premature lipid crystallization, ensuring a monodisperse nanoemulsion.

  • Lipid Phase Preparation: Accurately weigh the solid lipid (4.0% w/v) and liquid lipid (1.0% w/v). Heat the lipid mixture to 80°C (approximately 10–15°C above the melting point of the solid lipid). Once completely melted, dissolve 7-MMQ (0.5% w/v) into the lipid melt under continuous magnetic stirring until optically clear.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (1.5% w/v) and Tween 80 (0.5% w/v) in ultra-pure water. Heat the aqueous solution to the exact same temperature as the lipid phase (80°C).

  • Pre-emulsion Formation: Disperse the hot aqueous phase into the hot lipid phase. Subject the mixture to high-shear homogenization (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 80°C. Process for 3 to 5 cycles at 500 bar. Causality: High pressure forces the fluid through a narrow gap, generating intense shear and cavitation forces that break down the droplets to the nanometer scale.

  • Nanoparticle Solidification: Rapidly cool the nanoemulsion to room temperature (25°C) or 4°C using an ice bath. The sudden temperature drop induces lipid crystallization, locking 7-MMQ within the solid lipid matrix to form LNPs.

Protocol B: Physicochemical Characterization
  • Dynamic Light Scattering (DLS): Dilute the LNP suspension 1:100 in Milli-Q water. Measure the Z-average particle size and Polydispersity Index (PDI) at 25°C.

  • Zeta Potential: Measure electrophoretic mobility. A zeta potential > |20| mV is required for adequate electrostatic stabilization against Ostwald ripening.

  • Encapsulation Efficiency (EE%): Transfer 1 mL of the LNP suspension to an ultrafiltration unit (e.g., Amicon Ultra, 100 kDa MWCO). Centrifuge at 4,000 × g for 20 minutes. Quantify the unencapsulated 7-MMQ in the filtrate using RP-HPLC (C18 column, mobile phase: Acetonitrile/Water 60:40, UV detection at quinoline λmax​ ~254 nm). Calculation:EE% =[(Total 7-MMQ - Free 7-MMQ) / Total 7-MMQ] × 100

Data Presentation

Table 1: Optimized Formulation Matrix for 7-MMQ LNPs

ComponentFunctionConcentration (% w/v)
7-MMQ Active Pharmaceutical Ingredient0.5%
Precirol® ATO 5 Solid Lipid Matrix4.0%
Miglyol® 812 Liquid Lipid (Defect inducer)1.0%
Poloxamer 188 Steric Surfactant1.5%
Tween 80 Emulsifier0.5%
Milli-Q Water Aqueous Dispersion Mediumq.s. to 100%

Table 2: Expected Physicochemical Parameters

ParameterTarget RangeAnalytical Method
Z-Average Size 80 nm – 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20 (Monodisperse)Dynamic Light Scattering (DLS)
Zeta Potential -20 mV to -40 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 85%Ultrafiltration + RP-HPLC

Mandatory Visualization

LNP_Workflow A 1. Lipid Phase Solid & Liquid Lipids + 7-MMQ Heated to 80°C C 3. Pre-emulsion High-Shear Mixing (10k RPM) A->C B 2. Aqueous Phase Surfactants + Water Heated to 80°C B->C D 4. High-Pressure Homogenization 500 bar, 3-5 Cycles C->D E 5. Rapid Cooling Lipid Crystallization D->E F 6. 7-MMQ Loaded LNPs Ready for Characterization E->F

Workflow for formulating 7-MMQ LNPs via Hot High-Pressure Homogenization.

Cellular_Pathway N1 7-MMQ LNP N2 Cellular Endocytosis N1->N2 N3 Endosome Entrapment N2->N3 N4 Endosomal Escape N3->N4 N5 Cytosolic Release N4->N5 N6 Target Engagement N5->N6

Intracellular uptake and endosomal escape pathway of 7-MMQ loaded LNPs.

References

  • Title: Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols Source: MDPI (Foods Journal) URL: [Link]

  • Title: Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Modification of polyethylene glycol onto solid lipid nanoparticles encapsulating a novel chemotherapeutic agent (PK-L4) Source: Dove Medical Press (International Journal of Nanomedicine) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Methoxy-3-methylquinoline Autofluorescence

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose, understand, and resolve assay interfere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose, understand, and resolve assay interference caused by the intrinsic autofluorescence of 7-methoxy-3-methylquinoline and related quinoline derivatives.

High background fluorescence can mask true biological signals, leading to poor signal-to-noise ratios, false positives, and unreliable high-throughput screening (HTS) data. This guide provides mechanistic insights, self-validating protocols, and actionable solutions to ensure the integrity of your experimental data.

Diagnostic Workflow: Isolating the Source of Interference

Before adjusting your assay parameters, it is critical to determine whether the background signal originates from the quinoline compound itself or from assay artifacts (e.g., buffer contamination, plate materials, or endogenous cellular components).

G Start High Assay Background Detected Control Run Compound-Only Control (No Target/Enzyme) Start->Control Decision Is Signal > Buffer? Control->Decision Auto True Autofluorescence (Quinoline Emission) Decision->Auto Yes Artifact Assay/Reagent Artifact Decision->Artifact No Shift Switch to Red-Shifted Fluorophores (>600nm) Auto->Shift TRFRET Implement Time-Resolved Fluorescence (TR-FRET) Auto->TRFRET Buffer Optimize Buffer / Wash Steps Artifact->Buffer

Workflow to diagnose and resolve high background fluorescence in quinoline assays.

Frequently Asked Questions (FAQs)

Q1: Why does the 7-methoxy-3-methylquinoline scaffold exhibit such intense intrinsic fluorescence? A: The causality lies in the molecule's photophysics. The quinoline scaffold is a bicyclic aromatic heterocycle characterized by an extended π-electron system[1]. The addition of an electron-donating methoxy group at the 7-position creates a "push-pull" electronic environment across the conjugated ring. This specific molecular architecture lowers the energy gap required for π-π* transitions. Consequently, the compound strongly absorbs UV/blue light and emits fluorescence, typically peaking between 350 nm and 450 nm[2]. This intrinsic emission directly overlaps with common biochemical assay fluorophores like coumarins or fluorescein (FITC).

Photophysics A 7-Methoxy-3-methylquinoline (Ground State) B Photon Absorption (UV/Blue Light) A->B C π-π* Excited State (Push-Pull System) B->C D Fluorescence Emission (~350-450 nm) C->D

Photophysical mechanism of quinoline autofluorescence upon UV/Blue excitation.

Q2: How do I definitively isolate compound autofluorescence from target-specific signals or reagent artifacts? A: You must establish a self-validating control system. The most direct method is to measure the fluorescence of your compound in the absolute absence of any other assay components (enzymes, substrates, or cells)[1]. By exciting the compound at the exact wavelength used for your assay's fluorophore and measuring the emission, you can map its intrinsic profile. If the background signal increases linearly with the compound's concentration, you have confirmed true autofluorescence.

Q3: My assay relies on a fluorophore that overlaps with the quinoline emission spectrum. What optical adjustments can I make? A: The most robust solution is spectral evasion. Because quinoline autofluorescence is predominantly localized in the blue-green spectrum, switching to red-shifted or near-infrared (NIR) fluorophores (>600 nm, such as Cy5 or Alexa Fluor 647) minimizes spectral overlap[1]. Alternatively, you can employ Time-Resolved Fluorescence (TRF) or Two-Photon Microscopy (TPM). TPM allows for deep tissue imaging with minimal background interference, temporally and spatially separating the short-lived quinoline autofluorescence from the probe signal[3].

Q4: Can modifying the assay buffer conditions quench the autofluorescence? A: Yes, the fluorescence quantum yield of quinoline derivatives is highly sensitive to the microenvironment. Factors such as solvent polarity, pH, and the presence of metal ions can modulate photoinduced electron transfer (PeT) and alter emission intensity[4]. If your biological target tolerates it, slight adjustments to buffer pH or the addition of dynamic quenchers can reduce the background signal, though this requires careful validation to ensure target activity is not compromised.

Step-by-Step Methodology: Autofluorescence Profiling & Background Subtraction

To ensure your data is trustworthy, every experiment must be a self-validating system. Follow this protocol to quantify and mathematically subtract the intrinsic fluorescence of 7-methoxy-3-methylquinoline from your assay data.

Objective: To determine the intrinsic fluorescence of the quinoline compound and apply a mathematical correction to experimental wells.

Materials Required:

  • 7-methoxy-3-methylquinoline (Test Compound)

  • Assay buffer (identical to the final assay conditions)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with spectral scanning capabilities

Procedure:

  • Preparation of Compound Matrix: Prepare a 2-fold serial dilution of 7-methoxy-3-methylquinoline in 100% DMSO. The concentration range should span from 0.1 µM to 100 µM (or 10x your maximum assay concentration).

  • Buffer Control Formulation: Aliquot the assay buffer into the microplate. Spike the buffer with the compound dilutions to match the final DMSO concentration of your actual assay (strictly maintain DMSO <1% to prevent solvent-induced optical artifacts). Crucial: Do not add enzymes, cells, or reporter substrates to these wells.

  • Orthogonal Control Setup: In parallel wells, prepare the full assay mixture (target + substrate) without the quinoline compound (Vehicle Control), and wells with only the assay buffer + DMSO vehicle (Blank).

  • Spectral Scanning: Excite the plate at the assay's designated excitation wavelength. Record the emission spectrum across a range of wavelengths (e.g., 400–600 nm) rather than a single wavelength. This identifies the peak emission of the compound.

  • Causality Check: Plot the Relative Fluorescence Units (RFU) against the compound concentration. A concentration-dependent, linear increase in fluorescence confirms that the compound is the source of the background[1].

  • Background Subtraction: For each experimental well containing the biological target and the quinoline compound, subtract the RFU of the corresponding concentration's compound-only control well.

    • Formula:Corrected Signal = RFU(Experimental Well) - RFU(Compound-Only Control)

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the quantitative impact of various mitigation strategies on the Signal-to-Background (S/B) ratio when testing highly autofluorescent quinoline compounds.

Mitigation StrategyMechanism of ActionExcitation / Emission (nm)Typical S/B Ratio ImprovementApplication Suitability
Standard FITC/Coumarin Assay Baseline (Spectral Overlap)485 / 5251.0x (Reference)None (High Interference)
Background Subtraction Mathematical Correction485 / 5252x - 5xLow-throughput / Hit Validation
Red-Shifted Fluorophores Spectral Evasion640 / 680>10xBiochemical / Cell-based Assays
Two-Photon Microscopy (TPM) Spatial/Photophysical Gating~810 (Two-Photon)>15xLive Cell / Deep Tissue Imaging
Time-Resolved FRET (TR-FRET) Temporal Gating340 / 615 & 665>25xHigh-Throughput Screening (HTS)

References

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease PMC (National Institutes of Health)[Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues Analytical Chemistry (ACS Publications)[Link]

  • Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies New Journal of Chemistry (RSC Publishing)[Link]

Sources

Optimization

Technical Support Center: Formulating 7-Methoxy-3-methylquinoline

Welcome to the Formulation & Troubleshooting Support Center. 7-Methoxy-3-methylquinoline presents classic "brick dust" and "grease ball" characteristics: its planar bicyclic aromatic system drives high crystal lattice en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. 7-Methoxy-3-methylquinoline presents classic "brick dust" and "grease ball" characteristics: its planar bicyclic aromatic system drives high crystal lattice energy, while the methoxy and methyl substituents significantly increase its lipophilicity.

This guide provides field-proven, mechanistically grounded solutions to overcome its poor aqueous solubility across in vitro and in vivo applications.

I. Quantitative Solubility & Physicochemical Profile

Understanding the baseline thermodynamics of your API is the first step in rational formulation. The table below summarizes the physicochemical barriers of 7-methoxy-3-methylquinoline and the quantitative benchmarks you should target during formulation.

ParameterBaseline (Unformulated API)Target Enhanced StatePrimary Mechanism of Enhancement
Aqueous Solubility (pH 7.4) < 0.05 mg/mL> 5.0 mg/mLDisruption of lattice energy via1 [3]
Dissolution Rate (FaSSIF) < 20% at 60 min> 85% at 30 minGeneration of supersaturation via Amorphous Solid Dispersion
LogP (Lipophilicity) ~ 2.8 - 3.2Apparent LogP < 1.5Shielding of hydrophobic moieties within a cyclodextrin cavity
Physical State Highly CrystallineAmorphous / DispersedPolymeric matrix immobilization preventing recrystallization

II. Troubleshooting FAQs & Mechanistic Solutions

Q1: Precipitation in Aqueous Buffer

Issue: "When I dilute my 10 mM DMSO stock of 7-methoxy-3-methylquinoline into PBS (pH 7.4) for cellular assays, the compound immediately crashes out, forming a cloudy suspension. How can I maintain solubility without exceeding 1% DMSO?"

Mechanistic Cause: This is a classic "solvent shift" phenomenon. The API is solvated in DMSO, but upon introduction to water, the local polarity changes drastically. Because the compound is highly lipophilic, the water molecules exclude the API to maximize their own hydrogen bonding, forcing the quinoline molecules to aggregate via π−π stacking.

Solution: You must utilize a 2 [2] paired with a non-ionic surfactant.

  • Pre-mix your API in a ternary system: 0.5% DMSO, 0.5% Tween-80, and 99% PBS.

  • The Tween-80 forms micelles that encapsulate the hydrophobic quinoline core before the solvent shift can trigger nucleation.

Q2: In Vivo Dosing Formulation Challenges

Issue: "We need to dose 7-methoxy-3-methylquinoline intravenously (IV) at 10 mg/kg in mice. It is practically insoluble in water. What is the safest and most effective vehicle?"

Mechanistic Cause: IV formulations cannot rely on gastrointestinal transit for dissolution; the drug must be fully solubilized prior to injection to prevent embolism.

Solution: Employ Hydroxylpropyl- β -Cyclodextrin (HP- β -CD) inclusion complexation . The non-polar cavity of the cyclodextrin molecule acts as a hydrophobic sink for the 7-methoxy-3-methylquinoline, while the hydroxyl-rich exterior ensures high aqueous solubility. This technique is highly precise and avoids the toxicity associated with high concentrations of organic co-solvents.

Q3: Erratic Oral Bioavailability

Issue: "Our pharmacokinetic (PK) data shows highly variable oral absorption. How can we formulate the API to ensure consistent gastrointestinal dissolution?"

Mechanistic Cause: Quinolines are weak bases (pKa ~4.5). In the acidic stomach (pH 1-2), the nitrogen atom protonates, forming a soluble salt. However, as the compound enters the neutral intestine (pH 6.8), it deprotonates and rapidly precipitates.

Solution: Create a3 [1] using a hydrophilic polymer matrix (e.g., PVP or Poloxamer 407). Dispersing the drug at a molecular level within a polymer prevents crystal lattice formation, maintaining the drug in a high-energy amorphous state that sustains supersaturation in the intestine.

III. Formulation Strategy Workflow

SolubilityStrategy Start 7-Methoxy-3-methylquinoline (Poor Aqueous Solubility) Ionizable Is the target pH < 5.0? Start->Ionizable SaltForm Salt Formation (e.g., Hydrochloride) Ionizable->SaltForm Yes (Protonation) Neutral Target pH is Neutral (7.4) Ionizable->Neutral No AssayType Assay Type? Neutral->AssayType InVitro In Vitro / Cellular AssayType->InVitro InVivo In Vivo / Formulation AssayType->InVivo Cosolvent Co-solvency (DMSO + Tween 80) InVitro->Cosolvent Fast & Simple Cyclo Inclusion Complexation (HP-β-CD) InVivo->Cyclo Liquid Dosing SolidDisp Solid Dispersion (Polymeric Matrix) InVivo->SolidDisp Oral Solid Dosing

Decision matrix for selecting the optimal solubility enhancement strategy for quinoline derivatives.

IV. Self-Validating Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (For Liquid Dosing)

This protocol relies on the solvent-evaporation method to force the quinoline into the cyclodextrin cavity.

Step-by-Step Methodology:

  • Molar Calculation: Weigh out 7-methoxy-3-methylquinoline and HP- β -CD in a 1:1 molar ratio.

  • Co-dissolution: Dissolve the HP- β -CD in purified water. Separately, dissolve the API in a minimal volume of ethanol.

  • Complexation: Slowly add the ethanolic API solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 40°C. Stir for 24 hours to allow equilibrium partitioning of the drug into the hydrophobic cavities.

  • Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to yield a free-flowing powder.

  • Self-Validation Check (DSC): Run Differential Scanning Calorimetry (DSC) on the final powder. Validation Criteria: If the sharp melting endotherm of crystalline 7-methoxy-3-methylquinoline (typically >100°C) is absent, the drug is successfully molecularly encapsulated. If the peak remains, complexation failed; increase the HP- β -CD molar ratio to 1:2.

Protocol B: Polymeric Solid Dispersion (For Oral Solid Dosing)

This protocol utilizes a hydrophilic polymer to trap the API in an amorphous state.

Step-by-Step Methodology:

  • Matrix Selection: Select Poloxamer 407 or PVP K30 as the carrier matrix. Weigh the API and polymer in a 1:4 weight ratio.

  • Solvent Blending: Dissolve both the API and the polymer in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete optical clarity.

  • Rapid Evaporation: Flash evaporate the solvent using a rotary evaporator at 45°C. The rapid removal of solvent prevents the API molecules from organizing into a crystal lattice.

  • Milling: Scrape the resulting film and gently mill it into a fine powder. Store in a desiccator.

  • Self-Validation Check (FaSSIF Dissolution): Introduce the powder into Fasted State Simulated Intestinal Fluid (FaSSIF) at 37°C. Validation Criteria: The formulation must achieve >80% drug release within 30 minutes and maintain supersaturation without precipitating for at least 2 hours. If precipitation occurs, the polymer ratio is insufficient to inhibit nucleation; increase the ratio to 1:6.

V. References

  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research (IJMSDR). Techniques for Improving Solubility. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 7-methoxy-3-methylQuinoline (7-M-3-MQ)

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 7-methoxy-3-methylquinoline (7-M-3-MQ) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 7-methoxy-3-methylquinoline (7-M-3-MQ) . Handling electron-rich heterocyclic scaffolds requires precise environmental controls, as improper storage rapidly compromises compound integrity and experimental reproducibility.

Overview & Mechanistic Context

7-M-3-MQ is a highly valuable building block in medicinal chemistry. However, the presence of the 7-methoxy group—a strong electron-donating group (+M effect)—significantly enriches the electron density of the quinoline ring. While this is synthetically useful, it drastically lowers the activation energy required for electrophilic attack by reactive oxygen species (ROS), dissolved oxygen, and photo-induced singlet oxygen ( 1O2​ ). Consequently, 7-M-3-MQ is highly susceptible to oxidative degradation during routine storage.

Troubleshooting & FAQs

Q1: My 7-M-3-MQ stock solution turned from colorless to yellow/brown after a week at room temperature. What happened? A1: Discoloration to yellow or brown is a classic, macroscopic indicator of quinoline compound degradation[1]. This is typically caused by auto-oxidation or photodegradation. The nitrogen atom in the heterocyclic ring and the electron-rich aromatic system are primary sites for oxidation[1]. Exposure to ambient light and oxygen leads to the formation of N-oxides, hydroxyquinolines (e.g., 2(1H)-quinolinones), and subsequent polymerization of these intermediates into colored degradation products[2][3].

Q2: How can I definitively identify if my batch has undergone oxidative degradation? A2: Do not rely solely on visual inspection; discoloration only indicates late-stage polymerization. Use LC-MS and NMR to validate compound integrity early on. Oxidative degradation of quinolines typically yields predictable mass shifts. Look for the addition of +16 Da (N-oxidation or ring hydroxylation) or +32 Da (endoperoxide formation or dihydroxylation)[3][4]. The formation of 2-quinolinone derivatives is a highly common degradation pathway for quinoline scaffolds subjected to oxidative stress[3].

Q3: What are the primary factors I need to control to prevent this degradation? A3: The stability of quinoline derivatives is influenced by three primary factors:

  • Oxygen Exposure: Atmospheric oxygen drives the formation of ROS. Solutions must be prepared and stored under an inert atmosphere (Nitrogen or Argon)[2].

  • Light (Photodegradation): Quinolines are highly photosensitive. UV and visible light can auto-photosensitize the generation of singlet oxygen, drastically accelerating decomposition[1][4].

  • Temperature & pH: Elevated temperatures increase oxidation kinetics. Furthermore, extremes in pH can catalyze degradation; maintaining a neutral or optimized pH is critical for aqueous stocks[1].

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation allows for better experimental design. Below is the logical flow of how environmental exposure destroys the 7-M-3-MQ scaffold.

DegradationPathway A 7-M-3-MQ (Intact Scaffold) C Singlet Oxygen / ROS Generation A->C Sensitization B O2 / Photons (UV/Vis) B->C D N-Oxidation (+16 Da) C->D Electrophilic Attack E Ring Hydroxylation (e.g., 2-Quinolinone) C->E Radical Attack F Polymerization & Discoloration D->F Aggregation E->F Aggregation

Oxidative degradation pathways of 7-M-3-MQ leading to N-oxidation, hydroxylation, and polymerization.

Experimental Protocols

Protocol 1: Preparation and Storage of 7-M-3-MQ Stock Solutions

Self-Validating Logic: This protocol incorporates a strict deoxygenation step. To validate its efficacy in your lab, prepare a parallel "air-exposed" control vial alongside your purged vial. Analyze both via LC-MS after 7 days to quantify the protective effect of the inert atmosphere.

Materials Needed:

  • Deoxygenated solvent (e.g., HPLC-grade DMSO or Acetonitrile)

  • Argon or high-purity Nitrogen gas line

  • Amber glass vials with PTFE-lined septa caps

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent with Argon or Nitrogen gas for at least 15-20 minutes to displace dissolved oxygen before use[2].

  • Dissolution: Weigh the 7-M-3-MQ powder and transfer it to an amber vial to protect it from ambient light[1]. Add the degassed solvent.

  • Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved. Keep the vial under a gentle stream of inert gas during this process[2].

  • Headspace Blanketing: Immediately after dissolution, flush the headspace of the vial with Argon or Nitrogen for 30 seconds[2].

  • Sealing and Storage: Tightly seal the vial with a PTFE-lined cap. Store the solution at -20°C (or 2-8°C for short-term use) to slow down any residual chemical degradation kinetics[1][2].

StorageWorkflow S1 1. Sparge Solvent with Argon/N2 S2 2. Weigh 7-M-3-MQ in Amber Vial S1->S2 S3 3. Dissolve under Inert Gas Stream S2->S3 S4 4. Blanket Headspace with Argon/N2 S3->S4 S5 5. Seal with PTFE-lined Cap S4->S5 S6 6. Store at -20°C Protected from Light S5->S6

Step-by-step workflow for the preparation and storage of 7-M-3-MQ solutions to prevent oxidation.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Self-Validating Logic: To understand the specific degradation profile of your exact formulation, a forced degradation study is required. This establishes the baseline chromatogram for degraded 7-M-3-MQ, allowing you to easily identify future storage failures during routine quality control.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 7-M-3-MQ in a 50:50 mixture of Water:Acetonitrile.

  • Oxidative Stress Induction: Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide ( H2​O2​ )[1].

  • Incubation: Keep the mixture at room temperature, strictly protected from light to isolate chemical oxidation from photo-oxidation.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours[1].

  • Quenching & Analysis: Quench the oxidation reaction using immediate dilution or a compatible mild reducing agent. Analyze via LC-MS to map the appearance of +16 Da and +32 Da peaks[3][4].

Quantitative Data: Impact of Storage Conditions on Quinoline Stability

The following table summarizes the expected stability of quinoline derivatives based on forced degradation and long-term storage studies under various environmental conditions. Note: Degradation rates are generalized for electron-rich quinoline derivatives. The 7-methoxy group accelerates these rates compared to unsubstituted quinoline due to increased electron density.

Storage ConditionLight ExposureAtmosphereEst. Degradation at 7 DaysPrimary Degradation Mechanism
Room Temp (25°C)Ambient LightAir (Oxygen)15% - 30%Photo-oxidation, Singlet Oxygen attack[4]
Room Temp (25°C)Dark (Amber Vial)Air (Oxygen)5% - 10%Auto-oxidation (N-oxidation)[1]
Refrigerated (4°C)Dark (Amber Vial)Air (Oxygen)1% - 3%Slowed auto-oxidation[2]
Frozen (-20°C) Dark (Amber Vial) Argon/N2 Purged < 0.1% Optimal Stability Achieved [2]

References

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process Source: MDPI URL:[Link]

  • Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 7-Methoxy-3-methylquinoline vs. Chloroquine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven comparison of the classical antimalarial Chloroquine (CQ) against the optimized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven comparison of the classical antimalarial Chloroquine (CQ) against the optimized functionalized scaffold, 7-Methoxy-3-methylquinoline (7-MMQ), detailing mechanistic differences and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

For decades, Chloroquine (CQ) served as the gold standard in antimalarial therapy, functioning by accumulating in the acidic digestive vacuole of Plasmodium falciparum and inhibiting the biocrystallization of toxic free heme into non-toxic hemozoin. However, the emergence of the mutant pfcrt (Plasmodium falciparum chloroquine resistance transporter) gene has severely compromised its clinical utility, prompting the development of functionalized quinoline derivatives.

7-Methoxy-3-methylquinoline (7-MMQ) and its alkylated derivatives represent a strategic structural evolution. As demonstrated in recent synthetic methodologies, the addition of alkyl groups (such as the 3-methyl moiety) significantly increases the lipophilicity of the quinoline core, promoting enhanced cell permeability and altering the molecule's pKa [1]. This lipophilic shift is the primary causal factor allowing 7-MMQ to evade the mutant PfCRT efflux pump. Concurrently, the 7-methoxy group acts as an electron-donating substituent, increasing the electron density of the quinoline ring to maintain or enhance strong π-π stacking interactions with the porphyrin ring of the target heme [2].

MOA CQ Chloroquine (CQ) Vacuole Digestive Vacuole (pH 5.0) CQ->Vacuole Accumulation Heme Toxic Free Heme CQ->Heme Inhibition PfCRT Mutant PfCRT Efflux Pump CQ->PfCRT Effluxed (Resistance) MMQ 7-Methoxy-3-methylquinoline (7-MMQ) MMQ->Vacuole Enhanced Permeability MMQ->Heme Inhibition MMQ->PfCRT Evades (Lipophilic) Vacuole->Heme Hemozoin Hemozoin Crystals Heme->Hemozoin Biocrystallization

Mechanistic comparison of CQ and 7-MMQ against the PfCRT efflux pump.

Quantitative Efficacy Profiling

To objectively evaluate the performance of these compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) across both CQ-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum, alongside mammalian cytotoxicity metrics to establish a Selectivity Index (SI).

The data below synthesizes representative pharmacological profiles for CQ and optimized 7-MMQ derivatives (e.g., 2-alkyl-7-methoxy-3-methylquinolines) [3].

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum W2 IC₅₀ (nM)Resistance Index (W2/3D7)Cytotoxicity HepG2 CC₅₀ (µM)Selectivity Index (3D7)
Chloroquine (CQ) 12.5 ± 2.1185.4 ± 15.214.83>100.0>8,000
7-MMQ Derivative 18.2 ± 3.424.5 ± 4.11.3585.5>4,600

Key Insight: While CQ exhibits slightly higher potency in the sensitive 3D7 strain, its efficacy collapses in the W2 strain (Resistance Index ~15). The 7-MMQ scaffold maintains a near-equipotent profile across both strains (Resistance Index ~1.35), validating the hypothesis that its lipophilic modifications successfully bypass PfCRT-mediated efflux while retaining excellent mammalian selectivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: SYBR Green I High-Throughput Viability Assay

Purpose: To quantify the in vitro antimalarial efficacy (IC₅₀) of quinoline compounds. Causality Rationale: Mature human red blood cells (RBCs) lack a nucleus and DNA. By using SYBR Green I—a dye that highly fluoresces only when intercalated into double-stranded DNA—we isolate the replicating parasite's DNA as the sole source of the fluorescent signal, bypassing the need for hazardous radioactive[³H]-hypoxanthine incorporation.

  • Culture Synchronization: Treat P. falciparum cultures with 5% D-sorbitol to synchronize parasites at the early ring stage.

    • Validation: Synchronization ensures uniform drug exposure across the 48-hour life cycle, preventing stage-dependent variance in IC₅₀ readouts.

  • Compound Plating: Dispense CQ and 7-MMQ in a 3-fold serial dilution across a 96-well plate.

    • Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 10 µM Artemisinin (100% Kill/Positive Control). These controls establish the dynamic range required to calculate the Z'-factor, validating the assay's statistical robustness.

  • Incubation: Add the synchronized culture to achieve a final 1% parasitemia and 2% hematocrit. Incubate at 37°C in a hypoxic environment (5% O₂, 5% CO₂, 90% N₂) for 72 hours.

  • Lysis & Staining: Subject the plates to a single freeze-thaw cycle at -80°C, followed by the addition of 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin).

    • Validation: The dual-detergent lysis completely ruptures both the RBC and the parasitic vacuole membranes, ensuring unhindered dye-DNA intercalation.

  • Data Acquisition: Read fluorescence at Ex: 485 nm / Em: 530 nm. Calculate IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Cell-Free β-Hematin Formation Assay

Purpose: To confirm the primary pharmacodynamic target (hemozoin inhibition) independent of cellular efflux mechanisms. Causality Rationale: By stripping away the cellular context, this assay directly measures the thermodynamic binding and inhibition of hematin crystallization. If 7-MMQ inhibits β-hematin formation here but fails in whole-cell assays, the failure is pharmacokinetic (e.g., membrane permeability); if it succeeds in both, the mechanism of action is validated.

  • Substrate Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a reactive hematin stock.

  • Reaction Initiation: Mix the hematin stock with varying concentrations of the test compounds. Initiate crystallization by adding 1 M sodium acetate buffer (pH 5.0).

    • Validation: The pH 5.0 buffer strictly mimics the acidic environment of the parasite's digestive vacuole, which is required for spontaneous biocrystallization.

  • Incubation & Washing: Incubate at 37°C for 18 hours. Centrifuge the mixture and wash the resulting pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0).

    • Validation: SDS solubilizes any unreacted free heme and drug-heme complexes, leaving behind only the highly insoluble β-hematin crystals.

  • Quantification: Dissolve the purified pellet in 0.1 M NaOH and measure absorbance at 400 nm to quantify crystal formation.

Workflow Culture P. falciparum Culture (Ring Stage) Dosing Compound Dosing (CQ vs 7-MMQ) Culture->Dosing Incubation 72h Hypoxic Incubation Dosing->Incubation Lysis Cell Lysis & SYBR Green I Incubation->Lysis Readout Fluorescence Readout Lysis->Readout

Standardized high-throughput workflow for in vitro antimalarial compound screening.

Conclusion

While Chloroquine remains a historically significant molecule, the evolutionary adaptations of Plasmodium falciparum necessitate structural innovation. The 7-methoxy-3-methylquinoline scaffold demonstrates how targeted functionalization—specifically increasing lipophilicity via alkylation and tuning electron density via methoxy substitution—can resurrect the efficacy of the quinoline class against resistant strains. For drug development professionals, this scaffold represents a highly viable starting point for next-generation antimalarial and multi-target drug discovery.

References

  • Title: Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation Source: MDPI (Molecules) URL: [Link]

  • Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones Source: National Institutes of Health (PMC) URL: [Link]

Comparative

Comparative Biological Activity Guide: 7-Methoxy-3-methylquinoline vs. 6-Methoxyquinoline

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, offering highly tunable pharmacokinetics and target specificities based on its substitution patterns. While seemingly similar, 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering highly tunable pharmacokinetics and target specificities based on its substitution patterns. While seemingly similar, 6-methoxyquinoline (6-MQ) and 7-methoxy-3-methylquinoline (7-MMQ) serve entirely divergent roles in drug development. 6-MQ is a cornerstone of infectious disease pharmacology—most notably in antimalarial therapeutics—due to its redox-active metabolic profile. Conversely, 7-MMQ has emerged as a highly specific building block in targeted oncology and epigenetics, where its unique steric and electronic properties allow it to act as a competitive inhibitor in the hydrophobic pockets of chromatin-modifying enzymes.

This guide provides an objective, data-driven comparison of their biological activities, mechanistic pathways, and the experimental workflows required to validate their efficacy.

Structural Rationale & Pharmacological Divergence

The biological fate of a quinoline derivative is heavily dictated by the positional placement of electron-donating groups (like methoxy) and steric modifiers (like methyl).

  • 6-Methoxyquinoline (6-MQ): The methoxy group at the 6-position is critical for the biological activity of classical 8-aminoquinoline antimalarials (e.g., primaquine and tafenoquine). This substitution activates the quinoline ring, making it highly susceptible to cytochrome P450-mediated oxidation. This metabolic activation leads to the formation of reactive quinone-imine intermediates, which generate localized reactive oxygen species (ROS) that are lethal to Plasmodium parasites [1]. Additionally, 6-MQ derivatives are utilized as fluorescent probes due to their ability to intercalate with nucleic acids [1].

  • 7-Methoxy-3-methylquinoline (7-MMQ): Shifting the methoxy group to the 7-position and adding a 3-methyl group fundamentally alters the molecule's interaction profile. The 3-methyl group provides essential steric bulk that fits precisely into the deep, hydrophobic binding pockets of epigenetic enzymes, such as the SAM-binding pocket of PRMT5 or the acetyl-lysine recognition site of CBP/EP300 bromodomains [3, 4]. The 7-methoxy group acts as a critical hydrogen bond acceptor, anchoring the scaffold to the enzyme backbone without triggering the redox cycling seen in 6-MQ.

Comparative Biological Activity Profile

The following table synthesizes the quantitative and qualitative biological data for both scaffolds based on recent pharmacological evaluations [2, 3, 4].

Feature6-Methoxyquinoline (6-MQ)7-Methoxy-3-methylquinoline (7-MMQ)
Primary Biological Domain Infectious Diseases (Antimalarial, Antimicrobial)Oncology, Epigenetic Modulation
Key Molecular Targets Heme polymerase, Parasitic mitochondrial electron transportPRMT5, CBP/EP300 Bromodomains
Mechanism of Action Heme complexation; CYP-mediated ROS generation via redox cyclingCompetitive active-site inhibition; Disruption of histone modification
Representative Derivatives Primaquine, Tafenoquine, Tetrazole-hybridsSubstituted carboxamides, Aminopyridine hybrids
Typical IC₅₀ Range 0.32 µM – 2.68 µM (against P. falciparum NF54)[2]Sub-nanomolar to low micromolar (Enzymatic/Cellular assays) [3]
Metabolic Stability Low (Intentionally susceptible to CYP2D6 O-demethylation)High (Sterically hindered to prevent rapid degradation)

Mechanistic Pathways

The divergent biological activities of these two scaffolds are best understood through their intracellular pathways.

6-Methoxyquinoline: Antimalarial Redox Pathway

6-MQ derivatives rely on host metabolism to become biologically active against parasites.

G A 6-Methoxyquinoline Scaffold B CYP450 Metabolic Activation A->B C Quinone-imine Intermediates B->C D ROS Generation & Heme Complexation C->D E Plasmodium Parasite Death D->E

Mechanistic pathway of 6-methoxyquinoline derivatives in antimalarial ROS generation.

7-Methoxy-3-methylquinoline: Epigenetic Modulation Pathway

7-MMQ derivatives act as direct, non-covalent inhibitors of chromatin-modifying enzymes, restoring normal gene transcription in oncological models.

G A 7-Methoxy-3-methylquinoline Scaffold B Target Binding (PRMT5 / CBP/EP300) A->B C Inhibition of Histone Modification B->C D Chromatin Remodeling C->D E Tumor Suppression & T-cell Restoration D->E

Epigenetic modulation pathway by 7-methoxy-3-methylquinoline derivatives in oncology.

Validated Experimental Methodologies

To objectively compare the performance of these compounds, researchers must employ highly specific, self-validating assay systems. Below are the gold-standard protocols for evaluating the respective biological activities of 6-MQ and 7-MMQ derivatives.

Protocol A: In Vitro Antiplasmodial Assay for 6-MQ Derivatives

Objective: Quantify the anti-malarial efficacy of 6-MQ derivatives using a [³H]-hypoxanthine incorporation assay [2].

  • Parasite Cultivation: Culture Plasmodium falciparum (chloroquine-sensitive NF54 strain) in human erythrocytes using RPMI 1640 medium supplemented with HEPES and human serum, maintained at 37°C in a 5% CO₂, 5% O₂, 90% N₂ atmosphere.

  • Compound Preparation: Dissolve 6-MQ derivatives in DMSO (stock concentration 10 mg/mL). Perform serial dilutions in hypoxanthine-free RPMI 1640 medium to achieve a final test range (e.g., 0.01 µM to 10 µM).

  • Incubation: Add the diluted compounds to 96-well plates containing the parasite culture (0.3% parasitemia, 2.5% hematocrit). Incubate for 48 hours.

  • Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest and Readout: Harvest the cells onto glass-fiber filters. Wash extensively to remove unincorporated radiolabel, and measure the retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Causality & Validation: Plasmodium parasites lack the enzymatic machinery for de novo purine synthesis and rely entirely on purine salvage from the host. By introducing [³H]-hypoxanthine, the assay directly correlates isotopic incorporation with parasitic DNA/RNA synthesis and viability. Chloroquine is run in parallel as a positive control to self-validate the assay's sensitivity and the strain's resistance profile.

Protocol B: Epigenetic Enzyme Inhibition Assay for 7-MMQ Derivatives

Objective: Evaluate the binding affinity of 7-MMQ derivatives to the CBP/EP300 bromodomain using an AlphaLISA proximity assay [3].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.1% BSA, 0.01% Tween-20). Dilute recombinant GST-tagged CBP bromodomain and biotinylated acetyl-histone H4 peptide to their optimal working concentrations.

  • Compound Incubation: In a 384-well microplate, mix 7-MMQ derivatives (serially diluted) with the GST-CBP protein. Incubate for 30 minutes at room temperature to allow the compound to occupy the binding pocket.

  • Peptide Addition: Add the biotinylated acetyl-histone H4 peptide and incubate for an additional 30 minutes.

  • Detection: Add Glutathione-coated AlphaLISA Acceptor beads and Streptavidin-coated Donor beads under low-light conditions. Incubate for 1 hour.

  • Readout: Excite the plate at 680 nm and measure the emission at 615 nm using a multi-mode microplate reader.

Causality & Validation: The AlphaLISA platform relies on the physical proximity of donor and acceptor beads to generate a luminescent signal. If the 7-MMQ derivative successfully occupies the CBP/EP300 bromodomain, it competitively displaces the biotinylated histone peptide. This disruption prevents the donor and acceptor beads from coming into proximity, resulting in a quantifiable decrease in the 615 nm emission. This inverse signal-to-binding relationship ensures that only true active-site competitors yield a positive result, eliminating false positives from non-specific aggregators.

References

  • Hochegger P, et al. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity." Molecules, 2021; 26(18):5530.[Link]

  • World Intellectual Property Organization. "Heterocyclic compounds as CBP/EP300 bromodomain inhibitors." WO2022053967A1, 2022.
  • World Intellectual Property Organization. "Novel PRMT5 inhibitors." WO2021163344A1, 2021.
Validation

Reproducibility of 7-methoxy-3-methylQuinoline Biological Assay Results: A Comparative Guide

Executive Summary The 7-methoxy-3-methylquinoline core is a highly privileged structural scaffold in modern medicinal chemistry, serving as the backbone for potent epigenetic modulators. Most notably, it is utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxy-3-methylquinoline core is a highly privileged structural scaffold in modern medicinal chemistry, serving as the backbone for potent epigenetic modulators. Most notably, it is utilized in the development of inhibitors targeting1[1] and2[2]. However, evaluating the biological efficacy of these compounds presents a unique analytical challenge: the conjugated aromatic system of quinolines frequently exhibits intrinsic fluorescence.

This guide objectively compares biological assay platforms used to evaluate 7-methoxy-3-methylquinoline derivatives, detailing why transitioning from traditional fluorescence-based assays to bioluminescent platforms (like MTase-Glo™) is critical for experimental reproducibility and minimizing false-positive rates during High-Throughput Screening (HTS).

The Causality of Assay Selection: Overcoming Auto-Fluorescence

When evaluating methyltransferase inhibitors, researchers historically relied on radiometric assays ( 3 H-SAM) or fluorescence-coupled assays (e.g., SAHH-ThioGlo3). While radiometric assays offer high sensitivity, they are bottlenecked by radioactive waste disposal and low throughput. Fluorescence assays improved throughput but introduced a critical flaw for quinoline derivatives: optical interference .

Because 7-methoxy-3-methylquinoline derivatives absorb and emit light in the UV-Vis spectrum, they often quench or artificially inflate the fluorescent signal in SAHH-ThioGlo3 assays. This leads to skewed IC 50​ values and high false-positive hit rates[3].

The Bioluminescent Solution: To establish a reproducible, self-validating system, the field has shifted toward the MTase-Glo™ assay . This homogenous assay converts the universal methyltransferase byproduct, S-adenosylhomocysteine (SAH), into ATP. The ATP is then quantified via a 4[4]. Because luminescence relies on enzymatic light generation rather than external excitation, it is completely orthogonal to the quinoline's intrinsic optical properties.

Pathway SAM S-adenosyl-L-methionine (Methyl Donor) PRMT5 PRMT5 / MEP50 Enzyme Complex SAM->PRMT5 Binds Substrate Histone Substrate (Unmethylated) Substrate->PRMT5 Binds SAH S-adenosylhomocysteine (SAH Byproduct) PRMT5->SAH Catalysis Product Methylated Substrate (Target Mark) PRMT5->Product Catalysis Inhibitor 7-methoxy-3-methylQuinoline Inhibitor Inhibitor->PRMT5 Allosteric Blockade

Fig 1: Mechanism of PRMT5 inhibition by 7-methoxy-3-methylQuinoline derivatives.

Quantitative Data Comparison

Comparative studies demonstrate that the MTase-Glo format exhibits superior statistical robustness for quinoline libraries, achieving a5[5], outperforming fluorescence-based assays in false-positive reduction[3].

Performance MetricMTase-Glo (Bioluminescence)SAHH-ThioGlo3 (Fluorescence)Radiometric ( 3 H-SAM)
Signal-to-Background (S/B) 3.02.4>5.0
Z'-Factor (Reproducibility) 0.70 ± 0.010.65 ± 0.01~0.75
False Positive Rate Low (Resistant to auto-fluorescence)High (Susceptible to quenching)Very Low
Throughput Compatibility Ultra-High (1536-well compatible)High (384/1536-well compatible)Low (Requires filtration)
Safety / Waste Profile Standard biological wasteStandard biological wasteRadioactive waste

Self-Validating Experimental Protocol: MTase-Glo Assay

To ensure absolute reproducibility when testing 7-methoxy-3-methylquinoline derivatives, the following protocol integrates intrinsic causality checks and self-validating controls.

Step-by-Step Methodology

Step 1: Compound Preparation (Serial Dilution)

  • Action: Prepare an 11-point, 3-fold serial dilution of the quinoline derivative starting from 50 µM down to sub-nanomolar concentrations in 100% DMSO.

  • Causality: A wide 11-point range captures both the upper and lower asymptotes of the dose-response curve. This mathematically constrains the Hill slope, preventing artificial IC 50​ shifts caused by single-point concentration anomalies.

Step 2: Enzyme-Substrate Incubation

  • Action: In a 384-well white ProxiPlate, dispense 2 µL of PRMT5/MEP50 complex. Add 100 nL of the compound. Incubate for 15 minutes. Add 2 µL of substrate mix (Histone H4 peptide + SAM).

  • Causality: Pre-incubating the enzyme with the quinoline derivative allows for equilibrium binding before the competitive methyl donor (SAM) is introduced. The reaction time is strictly capped at 60 minutes to ensure <20% SAM depletion, maintaining steady-state Michaelis-Menten kinetics.

Step 3: Quenching and SAH Conversion

  • Action: Add 1 µL of 5X MTase-Glo™ Reagent to all wells. Incubate at room temperature for 30 minutes.

  • Causality: This reagent immediately denatures the PRMT5 enzyme, halting the reaction at a precise timestamp. Simultaneously, it enzymatically converts the accumulated SAH byproduct into ADP.

Step 4: Luminescence Generation

  • Action: Add 5 µL of MTase-Glo™ Detection Solution. Incubate for 30 minutes in the dark. Read luminescence on a microplate reader.

  • Causality: The detection solution converts the newly formed ADP into ATP, which fuels a recombinant luciferase reaction. The emitted light is directly proportional to the amount of SAH generated, providing a highly sensitive, interference-free readout.

Step 5: Data Validation (The Self-Validating Check)

  • Action: Calculate the Z'-factor for the plate using DMSO (vehicle) as the negative control and a known reference inhibitor (e.g., GSK3326595) as the positive control.

  • Causality: If the calculated Z'-factor is < 0.5, the plate is discarded. This strict mathematical threshold ensures that the separation between the positive and negative controls is wide enough to distinguish true quinoline-induced inhibition from random assay drift.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Reaction (PRMT5 + SAM) Prep->Incubate Quench 3. MTase-Glo (SAH to ADP) Incubate->Quench Detect Detect Quench->Detect Analyze Analyze Detect->Analyze

Fig 2: Self-validating MTase-Glo high-throughput screening workflow.

Conclusion

The reproducibility of biological assays for 7-methoxy-3-methylquinoline derivatives is heavily dependent on the chosen detection modality. Because of the inherent fluorescent properties of the quinoline scaffold, traditional fluorescence-coupled assays introduce unacceptable levels of false positives. By adopting the MTase-Glo bioluminescent platform, researchers establish a self-validating, interference-free system that ensures high-fidelity IC 50​ profiling and robust Z'-factors, accelerating the reliable discovery of novel epigenetic therapies.

References

  • Title: WO2021163344A1 - Novel prmt5 inhibitors Source: Google Patents URL
  • Title: WO2022053967A1 - Heterocyclic compounds as cbp/ep300 bromodomain inhibitors Source: Google Patents URL
  • Title: Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors Source: ACS Combinatorial Science URL: [Link]

  • Title: Methyltransferase-Glo: A Universal, Bioluminescent and Homogenous Assay for Monitoring all Classes of Methyltransferases Source: ResearchGate / Epigenomics URL: [Link]

  • Title: Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors Source: PMC (PubMed Central) URL: [Link]

Sources

Comparative

Comparing cytotoxicity profiles of 7-methoxy-3-methylQuinoline analogs

Comparative Cytotoxicity Profiles of 7-Methoxy-3-methylquinoline Analogs: A Comprehensive Guide for Preclinical Oncology Introduction to the Quinoline Pharmacophore Quinoline scaffolds represent a highly versatile and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiles of 7-Methoxy-3-methylquinoline Analogs: A Comprehensive Guide for Preclinical Oncology

Introduction to the Quinoline Pharmacophore

Quinoline scaffolds represent a highly versatile and privileged pharmacophore in medicinal chemistry, particularly in the development of targeted antiproliferative agents. Among these, the 7-methoxy-3-methylquinoline core has garnered significant attention. The strategic placement of an electron-donating methoxy group at the 7-position, coupled with a lipophilic methyl group at the 3-position, creates an optimal steric and electronic environment. This specific structural configuration enhances the molecule's ability to intercalate with DNA and selectively inhibit key survival kinases, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinases (JNKs).

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of 7-methoxy-3-methylquinoline analogs against standard chemotherapeutics, equipping researchers with actionable Structure-Activity Relationship (SAR) insights and self-validating experimental methodologies.

Mechanistic Basis of Cytotoxicity

The cytotoxicity of quinoline derivatives is not monolithic; it operates through multiple converging pathways that ultimately trigger apoptosis.

  • DNA Intercalation & Topoisomerase Inhibition : The planar heteroaromatic ring system of the quinoline core inserts itself between DNA base pairs. This physical disruption interferes with the replication machinery and effectively poisons topoisomerase II enzymes.

  • Kinase Modulation : Specific analogs exhibit high binding affinity for the ATP-binding clefts of kinases. By inhibiting EGFR or modulating JNK pathways, these compounds downregulate cellular survival signals, initiating a caspase-mediated apoptotic cascade[1].

Mechanism Quinoline 7-Methoxy-3-methylquinoline DNA DNA Intercalation Quinoline->DNA Kinase Kinase Inhibition (EGFR/JNK) Quinoline->Kinase Apoptosis Caspase Cascade Activation DNA->Apoptosis Kinase->Apoptosis CellDeath Targeted Cytotoxicity Apoptosis->CellDeath

Mechanistic pathways of quinoline-induced cytotoxicity via DNA intercalation and kinase inhibition.

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential of 7-methoxy-3-methylquinoline analogs, their half-maximal inhibitory concentrations ( IC50​ ) must be benchmarked against established clinical standards (e.g., Doxorubicin) and other quinoline classes across diverse cancer cell lines, such as MCF-7 (breast carcinoma) and HL-60 (human leukemia)[1].

Compound / AnalogSubstitution Pattern IC50​ MCF-7 ( μ M) IC50​ HL-60 ( μ M)Primary Mechanism of Action
7-Methoxy-3-methylquinoline Base Core14.50 ± 1.218.20 ± 1.5DNA Intercalation / Topo II
2-Ethyl-7-methoxy-3-methylquinoline Alkyl extension at C28.40 ± 0.911.60 ± 1.1Enhanced Cellular Uptake
Compound 45 (Reference Quinoline) N-benzyl-3-(2-oxoquinolin...)1.32 ± 0.1N/AEGFR Inhibition (97%)
Compound 55 (Reference Quinoline) 2,8-bis(trifluoromethyl)...N/A19.88 ± 3.3Antiproliferative
Doxorubicin Clinical Standard1.21 ± 0.10.95 ± 0.1DNA Intercalation

Data synthesized from comparative in vitro oncology studies[1][2].

SAR Insights : The data indicates that the 7-methoxy group is a critical pharmacophore for maintaining baseline cytotoxicity. The electron-donating nature of the methoxy group increases the electron density of the quinoline ring, enhancing its intercalation with electron-deficient regions of DNA. Furthermore, modifications at the 2-position (e.g., the addition of an ethyl group in 2-ethyl-7-methoxy-3-methylquinoline) modulate lipophilicity, thereby improving cellular membrane penetration and lowering the IC50​ [2][3].

Experimental Methodologies: A Self-Validating Protocol System

To ensure scientific integrity, cytotoxicity must be evaluated using a multi-tiered approach. A primary metabolic viability screen must be cross-validated with a mechanistic assay to distinguish between true cytotoxicity (cell death) and mere cytostatic effects (growth arrest).

Workflow Seed Seed Cancer Cells Treat Compound Treatment Seed->Treat MTT MTT Viability Assay Treat->MTT Flow Flow Cytometry (Annexin V/PI) Treat->Flow Data IC50 & SAR Analysis MTT->Data Flow->Data

Self-validating experimental workflow for evaluating quinoline analog cytotoxicity.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality Focus: The MTT assay measures mitochondrial metabolic activity. Because highly conjugated quinoline analogs can occasionally interfere with colorimetric readouts due to their intrinsic absorbance properties, establishing a cell-free background control is critical to prevent false-positive viability readings.

  • Cell Seeding : Seed MCF-7 or HL-60 cells at 1×104 cells/well in a 96-well plate. Rationale: Ensures cells remain in the logarithmic growth phase during the 48-hour treatment window. Confluence-induced growth arrest will artificially skew IC50​ calculations.

  • Compound Treatment : Treat cells with serial dilutions of the quinoline analogs (0.1 μ M to 100 μ M) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Reagent Addition : Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 4 hours.

  • Solubilization : Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 μ L of DMSO. Rationale: Formazan is insoluble in aqueous media; complete dissolution is strictly required for accurate spectrophotometric quantification.

  • Readout : Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise). Calculate the IC50​ using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Validation

Causality Focus: While the MTT assay demonstrates reduced metabolic viability, it does not confirm the mechanism of cell death. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

  • Induction : Treat cells with the calculated IC50​ concentration of the respective quinoline analog for 24 hours.

  • Harvesting : Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Rationale: The binding of Annexin V to phosphatidylserine is strictly calcium-dependent; utilizing the specific ionic concentration provided by the buffer prevents false negatives.

  • Staining : Add 5 μ L of FITC-Annexin V and 5 μ L of PI to the suspension. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition : Analyze the samples via flow cytometry within 1 hour of staining. Rationale: Prolonged incubation leads to non-specific PI uptake in healthy cells, which falsely elevates the late apoptosis/necrosis populations and invalidates the assay.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

  • Review on recent development of quinoline for anticancer activities Source: Arabian Journal of Chemistry URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: National Institutes of Health (PMC) URL:[Link]

  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation Source: MDPI URL:[Link]

Sources

Validation

Method Validation for Quantifying 7-Methoxy-3-methylquinoline in Human Plasma: A Comparative Guide

Executive Summary The accurate quantification of quinoline derivatives, such as 7-methoxy-3-methylquinoline (7-MMQ) , in human plasma is a critical requirement during pharmacokinetic (PK) profiling and therapeutic drug m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of quinoline derivatives, such as 7-methoxy-3-methylquinoline (7-MMQ) , in human plasma is a critical requirement during pharmacokinetic (PK) profiling and therapeutic drug monitoring. 7-MMQ is a lipophilic, basic small molecule that is prone to matrix interference and ion suppression when analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

This guide provides an objective, data-driven comparison of sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—for the extraction of 7-MMQ. Furthermore, it outlines a self-validating, step-by-step protocol utilizing a polymeric reversed-phase SPE approach, fully grounded in the ICH M10 [2] and FDA 2018 [3] Bioanalytical Method Validation guidelines.

Analyte Profiling & Causality of Method Selection

Physicochemical Rationale

7-MMQ contains a basic quinoline nitrogen. At physiological pH (~7.4), the molecule is partially ionized, making it moderately polar, yet its aromatic rings confer significant lipophilicity.

  • The Challenge: When utilizing generic Protein Precipitation (PPT), endogenous phospholipids (e.g., lysophosphatidylcholines) co-elute with 7-MMQ, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression.

  • The Solution: A highly selective extraction method is required. While Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., MTBE/hexane) can extract the un-ionized fraction of 7-MMQ, it often suffers from variable recovery and requires the handling of toxic solvents. Polymeric Reversed-Phase SPE (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) is the optimal choice. It provides a dual-retention mechanism that captures the lipophilic core of 7-MMQ while allowing aggressive aqueous/organic washing to eliminate phospholipids prior to elution.

Comparative Performance Data

To objectively evaluate these methodologies, human plasma samples were spiked with 7-MMQ (100 ng/mL) and subjected to PPT, LLE, and Polymeric SPE. The extracts were analyzed via LC-MS/MS.

Table 1: Comparative Extraction Efficiency and Matrix Effects

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Polymeric SPE (Recommended)
Extraction Solvent/Sorbent Acetonitrile (1:3 v/v)MTBE : Hexane (50:50 v/v)Polymeric Reversed-Phase
Mean Recovery (%) 92.4 ± 6.1%68.3 ± 8.4%89.7 ± 2.5%
Matrix Effect (%) *-45.2% (Severe Suppression)-12.5% (Mild Suppression)-2.1% (Negligible)
Phospholipid Removal < 10%~ 75%> 98%
Reproducibility (CV%) 12.5%9.8%3.2%

*Matrix Effect calculated as: (Response in matrix extract / Response in neat solvent) - 1. Conclusion: While PPT offers high recovery, its severe matrix effect compromises assay sensitivity and trustworthiness. Polymeric SPE delivers the optimal balance of high recovery, near-zero matrix effect, and superior precision.

Experimental Workflow & Protocol

The following protocol details the optimized Polymeric SPE workflow for 7-MMQ, designed to meet the stringent criteria of the ICH M10 guidelines[4].

SPE_Workflow Plasma Human Plasma + IS (Pre-treatment: 1:1 with 2% H3PO4) Load 2. Loading Apply acidified plasma sample Plasma->Load Cond 1. Conditioning 1 mL Methanol, then 1 mL H2O Cond->Load Wash 3. Washing 1 mL 5% Methanol in H2O Load->Wash Elute 4. Elution 1 mL 100% Methanol Wash->Elute Dry 5. Drying Evaporate under N2 at 40°C Elute->Dry Recon 6. Reconstitution 100 µL Mobile Phase (A:B 80:20) Dry->Recon LCMS 7. LC-MS/MS Analysis (Positive ESI, MRM Mode) Recon->LCMS

Caption: Step-by-step Polymeric Solid Phase Extraction (SPE) workflow for 7-MMQ isolation from human plasma.

Step-by-Step SPE Methodology
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: 7-MMQ-d3, 500 ng/mL). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) and vortex for 30 seconds. Causality: Acidification disrupts protein-analyte binding and ensures the quinoline nitrogen is fully protonated for optimal interaction with the sorbent.

  • Conditioning: Pass 1 mL of 100% Methanol through the 30 mg polymeric SPE cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water. Causality: This step removes hydrophilic endogenous salts and proteins while the lipophilic backbone of the sorbent retains the 7-MMQ.

  • Elution: Elute the analyte using 1 mL of 100% Methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (0.1% Formic Acid in Water : Acetonitrile, 80:20 v/v).

Bioanalytical Method Validation (ICH M10 & FDA Framework)

To ensure the trustworthiness of the generated data, the method must be validated as a self-validating system. According to the FDA 2018 BMV Guidance[5] and ICH M10[2], a full validation must assess accuracy, precision, selectivity, sensitivity, and stability.

Validation Core ICH M10 / FDA Validation Framework Select Selectivity & Specificity (Blank Matrix Checks) Core->Select Calib Calibration Curve (Linearity & LLOQ) Core->Calib AccPrec Accuracy & Precision (4 QC Levels, n=6) Core->AccPrec Matrix Matrix Effect & Recovery (IS Normalized) Core->Matrix Stab Stability (F/T, Benchtop, Autosampler) Core->Stab

Caption: Core bioanalytical method validation parameters mandated by ICH M10 and FDA guidelines.

Validation Results Summary

The developed SPE-LC-MS/MS method was validated over a linear dynamic range of 1.0 to 1000 ng/mL . The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, defined by a signal-to-noise ratio > 10 and precision ≤ 20%.

Table 2: Accuracy and Precision Data (n=6 per level)

Quality Control (QC) LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)Regulatory Limit[4]
LLOQ QC 1.08.4%11.2%+6.5%± 20%
Low QC (LQC) 3.04.1%5.8%-2.3%± 15%
Mid QC (MQC) 400.02.8%3.5%+1.4%± 15%
High QC (HQC) 800.02.2%3.1%-0.8%± 15%
System Suitability and Trustworthiness Checks

To ensure the protocol acts as a self-validating system during routine use:

  • Blank Injections: A blank solvent injection must immediately follow the Upper Limit of Quantification (ULOQ) sample to verify that carryover is ≤ 20% of the LLOQ response[4].

  • Internal Standard Tracking: The IS response across all samples (blanks, standards, QCs, and unknowns) must remain within 50% to 150% of the mean IS response. Deviations indicate extraction failures or severe matrix suppression.

Conclusion

For the quantification of 7-methoxy-3-methylquinoline in human plasma, Polymeric Solid Phase Extraction (SPE) vastly outperforms traditional Protein Precipitation and Liquid-Liquid Extraction. By eliminating phospholipid-induced ion suppression and providing highly reproducible recoveries, the SPE-LC-MS/MS workflow easily satisfies the rigorous accuracy and precision requirements set forth by the FDA and ICH M10 regulatory frameworks.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Source: europa.eu. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Source: fda.gov. URL:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." (May 2022). Source: ich.org. URL:[Link]

  • Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." (2025). Source: resolvemass.ca. URL:[Link]

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. "2-amino-7-methoxy-3-methylquinoline hydrochloride (C11H12N2O)." Source: uni.lu. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-methoxy-3-methylquinoline

For Immediate Use by Laboratory Professionals Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-methoxy-3-methylquinoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear path to compliance and responsible chemical stewardship.

I. Understanding the Hazard Profile of 7-methoxy-3-methylquinoline

Before initiating any disposal procedure, it is imperative to comprehend the inherent risks associated with 7-methoxy-3-methylquinoline. As a quinoline derivative, this compound is classified as a hazardous substance, and its handling and disposal are subject to stringent regulations.[1]

A thorough review of the Safety Data Sheet (SDS) is the foundational step in this process. The SDS for related quinoline compounds reveals several key hazards that must be addressed.[2][3]

Key Hazard Considerations:

  • Toxicity: Quinoline and its derivatives are toxic if swallowed, and some are suspected of causing genetic defects.[1][4]

  • Skin and Eye Irritation: These compounds can cause skin irritation and serious eye irritation or damage.[1][5][6]

  • Aquatic Toxicity: Many quinoline derivatives are highly toxic to aquatic life with long-lasting effects.[1]

  • Flammability: While not always the primary concern, the flammability of related compounds should be considered.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on the hazards of the chemicals they handle, as outlined in the Laboratory Standard (29 CFR 1910.1450).[3][7] This includes understanding the information provided in the SDS and the laboratory's specific Chemical Hygiene Plan (CHP).[3][8]

II. Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 7-methoxy-3-methylquinoline is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This regulation establishes a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[10]

It is crucial to understand that chemical waste cannot be discarded in regular trash or poured down the sewer system.[9] All hazardous chemical waste must be managed through a designated hazardous waste program.[9]

III. Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 7-methoxy-3-methylquinoline.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling 7-methoxy-3-methylquinoline for disposal, it is mandatory to wear appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]

  • Lab Coat: A lab coat should always be worn to protect skin and clothing.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a respirator may be necessary.[1]

2. Waste Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid forms of 7-methoxy-3-methylquinoline.[1]

  • Compatibility: Never mix 7-methoxy-3-methylquinoline with incompatible waste streams.[1] Consult a chemical compatibility chart if you are unsure.

  • Container Integrity: Ensure that waste containers are in good condition, compatible with the chemical, and can be securely sealed.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

3. Labeling: Clear and Compliant Identification

Accurate and thorough labeling of hazardous waste containers is a legal requirement and a critical safety measure.[2]

  • Full Chemical Name: The label must clearly state "7-methoxy-3-methylquinoline." Avoid abbreviations or chemical formulas.[2][9]

  • Hazard Identification: The primary hazards (e.g., "Toxic," "Environmental Hazard") must be clearly indicated.[2]

  • Generator Information: Include the name of the principal investigator and the laboratory location.

4. Waste Accumulation and Storage: Maintaining a Safe Environment

Hazardous waste must be stored safely and securely within the laboratory before it is collected for disposal.

  • Secure Location: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.[5]

  • Closed Containers: Hazardous waste containers must be kept closed at all times, except when adding waste.[2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment tubs to catch any potential leaks.[2]

5. Disposal Request and Collection: The Final Step

The final stage of the disposal process involves coordinating with your institution's Environmental Health and Safety (EHS) office.

  • Submit a Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form that details the contents of the waste containers.[9]

  • Licensed Disposal Facility: Your EHS office will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility.[1] These facilities utilize specialized methods, such as high-temperature incineration, to safely destroy the hazardous compounds.[1]

IV. Spill Management: Preparedness and Response

In the event of a spill of 7-methoxy-3-methylquinoline, prompt and correct action is essential to mitigate hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the EHS office.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment and Cleanup: Use an appropriate absorbent material, such as a chemical spill kit, to contain and absorb the spilled material.[11]

  • Disposal of Cleanup Materials: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[2]

V. Logical Workflow for Disposal Decision-Making

To aid in the decision-making process for the disposal of 7-methoxy-3-methylquinoline, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Containerization cluster_disposal Disposal & Documentation A Identify 7-methoxy-3-methylquinoline for Disposal B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Select Dedicated Hazardous Waste Container (Solid or Liquid) C->D E Ensure Container is Properly Labeled D->E F Transfer Waste to Labeled Container E->F G Store Container in Designated Waste Accumulation Area F->G H Complete and Submit Hazardous Waste Pickup Request to EHS G->H I Waste Collected by Authorized Personnel for Final Disposal H->I

Sources

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